MY-1076
Description
Propriétés
Formule moléculaire |
C29H33NO9 |
|---|---|
Poids moléculaire |
539.6 g/mol |
Nom IUPAC |
(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C29H33NO9/c1-33-22-10-8-19(12-21(22)31)17-30(20-15-25(36-4)29(39-7)26(16-20)37-5)27(32)11-9-18-13-23(34-2)28(38-6)24(14-18)35-3/h8-16,31H,17H2,1-7H3/b11-9+ |
Clé InChI |
UFLBJFMTHUAWBY-PKNBQFBNSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)O |
SMILES canonique |
COC1=C(C=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)O |
Origine du produit |
United States |
Foundational & Exploratory
MY-1076: A Novel Modulator of the Hippo Signaling Pathway by Induction of YAP Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway, and its overexpression or constitutive activation is a hallmark of many cancers. MY-1076 has been identified as a potent inhibitor of YAP, demonstrating significant anti-proliferative effects in various cancer cell lines. This technical guide provides a comprehensive overview of the Hippo pathway, the role of YAP, and a detailed examination of the putative mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols to investigate the effects of this compound on the Hippo pathway, and illustrative diagrams to visualize the core signaling cascade and experimental workflows.
Introduction to the Hippo Signaling Pathway
The Hippo signaling pathway is a highly conserved kinase cascade that plays a pivotal role in tissue homeostasis. In mammals, the core of the pathway consists of a series of serine/threonine kinases: the Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) and the Large Tumor Suppressor kinases 1 and 2 (LATS1/2). When the Hippo pathway is active, MST1/2 phosphorylate and activate LATS1/2. Activated LATS1/2, in turn, phosphorylate the transcriptional co-activators YAP and its paralog TAZ.
Phosphorylation of YAP, primarily at the Ser127 residue, leads to its sequestration in the cytoplasm through binding to 14-3-3 proteins. This cytoplasmic retention prevents YAP from translocating to the nucleus. Furthermore, phosphorylation at other sites, such as Ser397, primes YAP for ubiquitination and subsequent proteasomal degradation. When the Hippo pathway is inactive, YAP remains unphosphorylated, translocates to the nucleus, and binds to transcription factors, most notably the TEA domain (TEAD) family of transcription factors (TEAD1-4), to drive the expression of genes that promote cell proliferation and inhibit apoptosis.
This compound: A Potent Inhibitor of YAP
This compound is a small molecule inhibitor of YAP that has been shown to induce YAP degradation and promote apoptosis in cancer cells. Its potent anti-proliferative activity has been demonstrated across various cancer cell lines.
Quantitative Data: Anti-proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in several cancer cell lines, highlighting its potent anti-cancer effects.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.019 |
| SGC-7901 | Gastric Cancer | 0.017 |
| HCT-116 | Colorectal Cancer | 0.020 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 0.044 |
Putative Mechanism of Action of this compound
While the precise molecular mechanism of this compound is still under investigation, based on its ability to induce YAP degradation, a putative mechanism can be proposed. It is hypothesized that this compound may not directly inhibit the YAP-TEAD interaction but rather acts upstream to promote YAP phosphorylation and subsequent degradation. This action could be mediated through the activation of the LATS1/2 kinases.
Several small molecules that induce YAP degradation have been shown to function by activating LATS1/2, independent of the upstream MST1/2 kinases. This suggests the existence of alternative mechanisms for LATS1/2 activation. It is plausible that this compound functions through a similar mechanism, leading to increased LATS1/2 activity, which in turn phosphorylates YAP, marking it for cytoplasmic retention and proteasomal degradation.
Figure 1: Simplified diagram of the core Hippo signaling pathway.
Figure 2: Putative mechanism of action for this compound in the Hippo pathway.
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of experiments can be conducted. The following protocols are adapted from standard molecular biology techniques and tailored for the investigation of this compound's effects on the Hippo pathway.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MGC-803, SGC-7901, HCT-116, KYSE450)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis for YAP Phosphorylation and Degradation
This experiment assesses the effect of this compound on the phosphorylation and total protein levels of YAP.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-YAP, anti-phospho-YAP (Ser127), anti-LATS1, anti-phospho-LATS1 (Thr1079), anti-β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Protocol:
-
Treat cells with various concentrations of this compound for different time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay determines if this compound disrupts the interaction between YAP and TEAD.
Materials:
-
Cancer cell lines
-
This compound
-
Co-IP lysis buffer
-
Antibodies: anti-YAP or anti-TEAD for immunoprecipitation, and for western blotting
-
Protein A/G magnetic beads
-
Elution buffer
Protocol:
-
Treat cells with this compound.
-
Lyse the cells with Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze by western blotting using antibodies against YAP and TEAD.
In Vitro LATS1/2 Kinase Assay
This assay directly measures the effect of this compound on the kinase activity of LATS1/2.
Materials:
-
Active LATS1/2 kinase (recombinant or immunoprecipitated)
-
Recombinant YAP protein (substrate)
-
This compound
-
Kinase assay buffer
-
ATP
-
Anti-phospho-YAP (Ser127) antibody
Protocol:
-
Set up the kinase reaction by combining active LATS1/2, recombinant YAP, and kinase assay buffer.
-
Add different concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding ATP and incubate at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by western blotting using an anti-phospho-YAP (Ser127) antibody.
TEAD-Responsive Luciferase Reporter Assay
This assay measures the effect of this compound on the transcriptional activity of the YAP-TEAD complex.
Materials:
-
HEK293T or other suitable cell line
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Protocol:
-
Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with different concentrations of this compound.
-
After another 24 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative TEAD transcriptional activity.
Figure 3: Experimental workflow to investigate the effects of this compound.
Conclusion
This compound is a promising anti-cancer agent that targets the Hippo signaling pathway by inducing the degradation of the oncoprotein YAP. While its exact mechanism of action requires further elucidation, the available data suggest that it may function by activating the LATS1/2 kinases, leading to YAP phosphorylation and subsequent proteasomal degradation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular details of this compound's activity and to explore its therapeutic potential. A thorough understanding of how this compound modulates the Hippo pathway will be crucial for its development as a targeted cancer therapy.
An In-depth Technical Guide to the Discovery and Synthesis of Antioxidant 1076
Audience: Researchers, scientists, and drug development professionals. Disclaimer: The compound "MY-1076" is not a recognized pharmaceutical agent. The information provided herein pertains to the industrial chemical Antioxidant 1076 (also known as Irganox 1076), a hindered phenolic antioxidant used for polymer stabilization. This guide is structured to meet the user's format requirements but is based on the properties and synthesis of this industrial chemical.
Discovery and Background
Antioxidant 1076, chemically known as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, is a high-molecular-weight, sterically hindered phenolic antioxidant.[1] It was developed to protect organic materials, such as plastics, elastomers, and adhesives, against thermo-oxidative degradation.[1] Unlike simpler phenolic antioxidants like butylated hydroxytoluene (BHT), Antioxidant 1076 offers lower volatility, making it highly suitable for high-temperature processing of polymers like polyethylene and polypropylene.[2] Its development was a significant advancement in polymer stabilization, providing excellent color retention and long-term stability.[1] The molecule's design incorporates a sterically hindered phenol group, which is the active antioxidant moiety, and a long octadecyl (C18) tail. This long alkyl chain enhances its compatibility with polymer matrices and reduces its volatility and extractability.[1][2]
Physicochemical Properties
The physical and chemical properties of Antioxidant 1076 are summarized in the tables below.
Table 1: General Properties
| Property | Value | Reference |
| Chemical Name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | [2] |
| Common Names | Antioxidant 1076, Irganox 1076, Anox PP18 | [2] |
| CAS Number | 2082-79-3 | [2] |
| Molecular Formula | C₃₅H₆₂O₃ | [2] |
| Molecular Weight | 530.86 g/mol | |
| Appearance | White, fine granules or powder | [1] |
Table 2: Physical and Chemical Characteristics
| Property | Value | Reference |
| Melting Point | 50-55 °C | [3] |
| Flashpoint | 273 °C | [3] |
| Solubility | Low in water (2.85 µg/L), soluble in organic solvents | [2] |
| Volatility | Low | [1] |
Synthesis of Antioxidant 1076
The synthesis of Antioxidant 1076 is typically a two-step process involving a Michael addition followed by a transesterification reaction.[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for Antioxidant 1076.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.
Step 1: Michael Addition
-
In a reaction vessel, 2,6-di-tert-butylphenol is reacted with methyl acrylate in the presence of a base catalyst (e.g., sodium methoxide).
-
The reaction proceeds to form the intermediate, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate.[2]
-
The intermediate is isolated for the next step.
Step 2: Transesterification
-
The intermediate from Step 1 (124.8 g, 0.427 mole) is mixed with octadecyl alcohol (88.8 g, 0.328 mole).[4]
-
A catalyst, such as monobutyltin oxide (0.13 g, 0.0007 mole), is added to the mixture.[4] Other catalysts like sulfuric acid or p-toluenesulfonic acid can also be used.
-
The reaction mixture is heated to a high temperature (e.g., 100-150 °C) under vacuum or with nitrogen purging to facilitate the removal of the methanol byproduct, which drives the reaction to completion.
-
The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Step 3: Purification
-
Upon completion, the reaction mixture is cooled.
-
If a solid catalyst is used, it can be removed by filtration. For instance, the resulting solution can be treated with synthetic magnesium silicate at 60°C and then filtered to remove the tin catalyst.[4]
-
The final product, Antioxidant 1076, is obtained as a white solid and can be further purified by recrystallization if necessary.
Key Experimental Analysis Protocols
The analysis of Antioxidant 1076, particularly its quantification in polymer matrices, is crucial for quality control and regulatory compliance. Common methods include Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS) and Fourier Transform Infrared Spectroscopy (FTIR).
Analytical Workflow: TD-GC-MS
Caption: Analytical workflow for Antioxidant 1076 using TD-GC-MS.
Detailed Protocol: TD-GC-MS Analysis
Objective: To identify and quantify Antioxidant 1076 in a polyethylene (PE) sample.[5][6]
Instrumentation: A Multi-Shot Pyrolyzer interfaced directly with a Gas Chromatography-Mass Spectrometry (GC/MS) system.[5]
Procedure:
-
Sample Preparation: A known weight of the polyethylene sample containing Antioxidant 1076 is pulverized.[5]
-
Thermal Desorption (TD): The pulverized sample is placed in a sample cup and introduced into the pyrolyzer. The sample is heated rapidly to a temperature sufficient to desorb the antioxidant without pyrolyzing the polymer matrix (e.g., 320 °C).[6][7]
-
GC Separation: The desorbed analytes are transferred to the GC column. The column temperature is programmed to separate the components of the mixture.
-
MS Detection: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrum for Antioxidant 1076 will show a characteristic molecular ion peak at m/z 530.[6][7]
-
Quantification: The concentration of Antioxidant 1076 is determined by creating a calibration curve using standard addition methods or by comparing the peak area of the analyte to that of known standards.[5]
Detailed Protocol: FTIR Analysis
Objective: To rapidly quantify the concentration of Antioxidant 1076 in a polyethylene sample.[8]
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.[8]
Procedure:
-
Sample Preparation:
-
Spectral Acquisition:
-
Obtain the FTIR spectrum for each standard sample and the unknown sample. The typical range is 4000 to 400 cm⁻¹.[8]
-
-
Data Analysis:
-
Identify the characteristic absorption peak for Antioxidant 1076, which is the ester carbonyl (C=O) stretch at approximately 1738 cm⁻¹. The PE matrix has minimal absorption in this region.[8][10]
-
Measure the area or height of this characteristic peak for each standard.
-
Create a standard curve by plotting the peak absorbance against the known concentrations of Antioxidant 1076.
-
Measure the absorbance of the characteristic peak in the unknown sample and use the standard curve to determine its concentration. The linear regression coefficient for this method is typically high (e.g., 0.97363), with a low relative error.[8]
-
References
- 1. santplas.com [santplas.com]
- 2. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 3. polivinilplastik.com [polivinilplastik.com]
- 4. prepchem.com [prepchem.com]
- 5. frontier-lab.com [frontier-lab.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. matec-conferences.org [matec-conferences.org]
- 10. Rapid Determination of Antioxidant Irganox 1076 in Polyethylene | MATEC Web of Conferences [matec-conferences.org]
In-Depth Technical Guide: MY-1076, a Dual Inhibitor of Tubulin Polymerization and YAP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
MY-1076 has emerged as a promising small molecule inhibitor displaying potent anti-cancer activities. This technical guide provides a comprehensive overview of this compound, with a focus on its role as a Yes-associated protein (YAP) inhibitor. Initially identified through the design and synthesis of novel N-benzylaryl cinnamide derivatives, this compound demonstrates a unique dual mechanism of action by not only inducing the degradation of the oncogenic transcriptional co-activator YAP but also by inhibiting tubulin polymerization. This document collates the available quantitative data, details the experimental methodologies for key biological assays, and presents visual representations of the relevant signaling pathways and experimental workflows to serve as a critical resource for researchers in oncology and drug discovery.
Core Compound Data: this compound (Compound 15e)
This compound is a novel N-benzylaryl cinnamide derivative identified for its potent anti-proliferative effects in various cancer cell lines.[1][2] It has a multifaceted impact on cancer cells, primarily through the induction of YAP degradation and the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]
Quantitative Biological Activity
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified, with the IC50 values presented in the table below.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MGC-803 | Gastric Cancer | 0.019 | [1][3] |
| SGC-7901 | Gastric Cancer | 0.017 | [1][3] |
| HCT-116 | Colon Cancer | 0.020 | [1][3] |
| KYSE450 | Esophageal Squamous | 0.044 | [1][3] |
| and 13 others | Various | < 0.1 | [2] |
Mechanism of Action
This compound exhibits a dual mechanism of action that contributes to its potent anti-cancer activity.
Inhibition of Tubulin Polymerization
This compound acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on β-tubulin.[2] This interaction disrupts the assembly of the microtubule network, which is crucial for cell division, leading to mitotic arrest.[2]
Induction of YAP Degradation
A key feature of this compound is its ability to induce the degradation of YAP, a critical downstream effector of the Hippo signaling pathway.[1][2] The Hippo pathway is a tumor-suppressive pathway that, when activated, leads to the phosphorylation and subsequent degradation of YAP. By promoting YAP degradation, this compound effectively inhibits the transcription of pro-proliferative and anti-apoptotic genes regulated by the YAP-TEAD complex.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (MGC-803, SGC-7901, HCT-116, KYSE450) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a series of dilutions) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the surface of apoptotic cells) and PI fluorescence (indicating compromised cell membranes in late apoptotic and necrotic cells) are measured.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified based on the fluorescence intensity of PI. This compound has been shown to induce G2/M phase arrest.[2]
In Vivo Efficacy
The anti-tumor activity of this compound has also been evaluated in vivo. While specific details of the in vivo studies for this compound are emerging, a general protocol for xenograft models is provided below.
Xenograft Mouse Model Protocol
-
Cell Implantation: Human cancer cells (e.g., MGC-803 or SGC-7901) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into control and treatment groups. This compound is administered (e.g., orally or via intraperitoneal injection) according to a specified dosing schedule. The vehicle is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., immunohistochemistry).
Summary and Future Directions
This compound is a potent anti-cancer agent with a compelling dual mechanism of action involving the inhibition of tubulin polymerization and the induction of YAP degradation. The data presented in this guide highlight its significant in vitro activity against a range of cancer cell lines. Further investigations are warranted to fully elucidate the molecular details of how this compound promotes YAP degradation and to comprehensively evaluate its in vivo efficacy and safety profile in various preclinical cancer models. The unique combination of targeting both the cytoskeleton and a key oncogenic signaling pathway positions this compound as a promising candidate for further drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. design-synthesis-and-biological-evaluation-of-n-benzylaryl-cinnamide-derivatives-as-tubulin-polymerization-inhibitors-capable-of-promoting-yap-degradation-with-potent-anti-gastric-cancer-activities - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
In Vitro Pharmacology of MY-1076: A Dual Inhibitor of Tubulin Polymerization and YAP Signaling
A Technical Guide for Researchers and Drug Development Professionals
Introduction
MY-1076, also identified as compound 15e in seminal studies, is a novel N-benzylaryl cinnamide derivative that has demonstrated significant potential as an anti-cancer agent.[1][2] In vitro investigations have revealed a compelling dual mechanism of action, positioning this compound as a unique molecule of interest for targeted cancer therapy. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound, with a focus on its quantitative data, experimental methodologies, and the signaling pathways it modulates. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in the field of drug development.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay, underscore the compound's potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.019 |
| SGC-7901 | Gastric Cancer | 0.017 |
| HCT-116 | Colon Cancer | 0.020 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 0.044 |
Table 1: Anti-proliferative activity of this compound in various human cancer cell lines.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism:
-
Inhibition of Tubulin Polymerization: this compound acts as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[1][2] This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[1][2]
-
Induction of YAP Degradation: Concurrently, this compound promotes the degradation of Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[1][2] The Hippo pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is frequently implicated in cancer. By inducing YAP degradation, this compound effectively curtails the pro-proliferative and anti-apoptotic signals mediated by this oncoprotein.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the characterization of this compound. These represent standard protocols and may have been adapted for the specific studies.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MGC-803, SGC-7901, HCT-116, KYSE450)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Tubulin Polymerization Assay
This assay measures the effect of this compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Glycerol (for promoting polymerization)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well, half-area, clear bottom plates
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold tubulin polymerization buffer containing 1 mM GTP and 10% glycerol.
-
Add various concentrations of this compound or vehicle control to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of this compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.
Western Blot Analysis for YAP Protein Levels
This technique is used to detect and quantify the levels of YAP protein in cells treated with this compound.
Materials:
-
Cancer cells (e.g., MGC-803)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against YAP
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against YAP overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cells (e.g., MGC-803)
-
This compound
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Experimental Workflow Visualization
The following diagram provides a logical workflow for the in vitro characterization of this compound.
Conclusion
This compound is a promising anti-cancer agent with a novel dual mechanism of action that involves the inhibition of tubulin polymerization and the induction of YAP degradation. The potent in vitro anti-proliferative activity against a range of cancer cell lines highlights its therapeutic potential. The detailed experimental protocols and understanding of its impact on key signaling pathways provided in this guide are intended to facilitate further research and development of this compound and analogous compounds. Future studies should aim to further elucidate the intricate molecular interactions of this compound and evaluate its efficacy and safety in preclinical in vivo models.
References
MY-1076: A Dual-Action Inhibitor Targeting Tubulin Polymerization and YAP Degradation for Basic Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: MY-1076, also referred to as compound 15e in its primary scientific publication, is a novel N-benzylaryl cinnamide derivative demonstrating significant potential in basic cancer research.[1][2][3] This molecule exhibits a compelling dual mechanism of action, functioning as both a potent inhibitor of tubulin polymerization and an inducer of Yes-associated protein (YAP) degradation.[1][3] Its efficacy against a broad spectrum of cancer cell lines, particularly gastric cancer, positions it as a valuable tool for investigating cancer cell proliferation, cell cycle regulation, and apoptosis. This guide provides a comprehensive overview of the technical details surrounding this compound, including its quantitative biological activities, detailed experimental protocols, and the signaling pathways it modulates.
Quantitative Biological Activity of this compound
The anti-proliferative activity of this compound has been evaluated across a diverse panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (μM) |
| MGC-803 | Gastric Cancer | 0.019 |
| SGC-7901 | Gastric Cancer | 0.017 |
| HCT-116 | Colon Cancer | 0.020 |
| KYSE450 | Esophageal Squamous Carcinoma | 0.044 |
| A549 | Lung Cancer | < 0.1 |
| MCF-7 | Breast Cancer | < 0.1 |
| HeLa | Cervical Cancer | < 0.1 |
| HepG2 | Liver Cancer | < 0.1 |
| U87 | Glioblastoma | < 0.1 |
| PC-3 | Prostate Cancer | < 0.1 |
| K562 | Chronic Myelogenous Leukemia | < 0.1 |
| B16-F10 | Melanoma | < 0.1 |
| A2780 | Ovarian Cancer | < 0.1 |
| SW480 | Colon Cancer | < 0.1 |
| SH-SY5Y | Neuroblastoma | < 0.1 |
| 786-O | Renal Cancer | < 0.1 |
Table 2: Comparative Anti-proliferative Activity of this compound, Colchicine, and Lead Compound 9 in Selected Cancer Cell Lines [1]
| Compound | MGC-803 IC50 (μM) | SGC-7901 IC50 (μM) | HCT-116 IC50 (μM) | KYSE450 IC50 (μM) |
| This compound | 0.019 | 0.017 | 0.020 | 0.044 |
| Colchicine | 0.025 | 0.021 | 0.028 | 0.051 |
| Compound 9 | > 10 | > 10 | > 10 | > 10 |
Core Mechanisms of Action
This compound exerts its anti-cancer effects through two distinct but complementary mechanisms:
-
Inhibition of Tubulin Polymerization: this compound binds to the colchicine-binding site on β-tubulin, disrupting the assembly of microtubules.[1][3] This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[1][3]
-
Induction of YAP Degradation: The compound promotes the degradation of YAP, a key transcriptional co-activator in the Hippo signaling pathway that plays a crucial role in cell proliferation and survival.[1][3] The degradation of YAP further contributes to the anti-proliferative and pro-apoptotic effects of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with the study of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary research on this compound.[1]
1. MTT Assay for Cell Proliferation
-
Objective: To determine the anti-proliferative activity of this compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated using GraphPad Prism software.
2. Immunofluorescence Assay for Microtubule Network Analysis
-
Objective: To visualize the effect of this compound on the microtubule network.
-
Cell Culture and Treatment: MGC-803 cells are cultured on glass coverslips and treated with this compound (or a control) for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.5% Triton X-100 for 10 minutes.
-
Blocking: Cells are blocked with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides.
-
Imaging: Images are captured using a fluorescence microscope.
3. Tubulin Polymerization Assay
-
Objective: To directly measure the inhibitory effect of this compound on tubulin polymerization in vitro.
-
Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence-based reporter is prepared.
-
Compound Addition: this compound or a control compound is added to the reaction mixture.
-
Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the change in fluorescence over time at 37°C using a fluorescence spectrophotometer.
-
Data Analysis: The rate of polymerization is calculated and compared between the treated and control groups to determine the inhibitory effect.
4. Western Blot Analysis for Protein Expression
-
Objective: To determine the effect of this compound on the expression levels of key proteins involved in the cell cycle, apoptosis, and the YAP pathway.
-
Cell Lysis: MGC-803 cells are treated with this compound for the indicated times, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-3, YAP, p-YAP) overnight at 4°C. This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
5. Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Objective: To quantify the effects of this compound on cell cycle distribution and apoptosis induction.
-
Cell Treatment and Harvesting: MGC-803 cells are treated with different concentrations of this compound for 24 hours, then harvested and washed with PBS.
-
Cell Cycle Analysis:
-
Cells are fixed in 70% ethanol overnight at -20°C.
-
The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Analysis:
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Conclusion
This compound is a promising preclinical candidate for cancer research, distinguished by its dual-targeting mechanism. The comprehensive data on its potent anti-proliferative activity against a wide array of cancer cell lines, coupled with detailed insights into its molecular interactions and cellular effects, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a standardized approach for researchers to validate and expand upon the existing findings. Future in vivo studies will be critical to fully elucidate the therapeutic potential of this compound.
References
- 1. Related Videos - Design, synthesis and biological evaluation of N-benzylaryl cinnamide derivatives as tubulin polymerization inhibitors capable of promoting YAP degradation with potent anti-gastric cancer activities [visualize.jove.com]
- 2. researchgate.net [researchgate.net]
- 3. design-synthesis-and-biological-evaluation-of-n-benzylaryl-cinnamide-derivatives-as-tubulin-polymerization-inhibitors-capable-of-promoting-yap-degradation-with-potent-anti-gastric-cancer-activities - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to MY-1076 (Antioxidant 1076)
DISCLAIMER: The identifier "MY-1076" does not correspond to a known pharmaceutical compound or a molecule under clinical investigation. Instead, it is associated with the CAS number 2082-79-3, which identifies the industrial chemical Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate . This compound is a sterically hindered phenolic antioxidant, widely marketed under trade names such as Irganox® 1076, Veenox® 1076, and Antioxidant 1076.[1][2][3][4] This guide provides a detailed technical overview of this compound, focusing on its chemical structure, physicochemical properties, and its mechanism of action as an antioxidant, presented in a manner accessible to researchers and scientists.
Chemical Structure and Identity
This compound is a high molecular weight, non-discoloring, sterically hindered phenolic antioxidant.[4][5] Its structure consists of a bulky phenolic head group containing two tertiary-butyl groups ortho to the hydroxyl group, connected via a propionate linker to a long C18 alkyl chain (octadecyl group). This combination of a reactive phenol and a long, non-polar tail gives it excellent compatibility with a wide range of organic substrates and low volatility.[4][6]
Physicochemical and Thermal Properties
This compound is valued for its excellent thermal stability, low volatility, and high resistance to extraction, making it suitable for use in high-temperature processing of polymers.[3][4][7] It is typically a white to light yellow crystalline solid or powder.[1][7]
Table 1: Summary of Quantitative Properties for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃₅H₆₂O₃ | [1][3] |
| Molecular Weight | 530.86 g/mol (or 531 g/mol ) | [3][4][5] |
| CAS Number | 2082-79-3 | [1][3][8] |
| Appearance | White, fine granules or crystalline powder | [1][5][7] |
| Melting Range | 50 - 55 °C | [3][5][6] |
| Flash Point | 273 °C | [3][5] |
| Vapor Pressure | 2.5 x 10⁻⁷ Pa (at 20 °C) | [3] |
| Density | 1.02 g/cm³ (at 20 °C) | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
Core Function: Antioxidant Mechanism of Action
As a hindered phenolic antioxidant, the primary function of this compound is to protect organic materials from thermo-oxidative degradation.[4][6] This process is initiated by the formation of free radicals (R•) within the polymer matrix due to heat, light, or mechanical stress. The antioxidant mechanism involves scavenging these free radicals to prevent a chain reaction of degradation.
The core mechanism proceeds as follows:
-
Initiation: A polymer chain (R-H) breaks down to form a free radical (R•).
-
Propagation: The free radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and another free radical (R•), thus propagating the degradation cascade.
-
Termination (Antioxidant Intervention): The phenolic hydroxyl group of this compound (Ar-OH) donates its hydrogen atom to the peroxy radical (ROO•). This neutralizes the radical, forming a stable hydroperoxide (ROOH) and a resonance-stabilized antioxidant radical (Ar-O•). The steric hindrance from the two tert-butyl groups prevents this antioxidant radical from initiating new degradation chains, effectively terminating the cycle.
Experimental Protocols
Characterization of Polymorphism by DSC, FTIR, and AFM
The physical properties and stability of this compound can be influenced by its crystalline form (polymorphism).[9] This protocol outlines a method to study the transitions between different polymorphs.
Methodology:
-
Sample Preparation: Use a known polymorphic form of this compound (e.g., Form III) as the starting material.[9]
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Heat the sample under a nitrogen atmosphere from ambient temperature to 70°C at a controlled rate (e.g., 10°C/min).
-
Record the heat flow to identify endothermic (melting) and exothermic (crystallization) events, which indicate phase transitions.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Place the sample on an ATR crystal equipped with a heating stage.
-
Acquire spectra (e.g., 4000-550 cm⁻¹, 4 cm⁻¹ resolution) at various temperatures, particularly across the transition points identified by DSC.[9]
-
Analyze shifts in key vibrational bands (e.g., C=O stretching, O-H stretching) to identify changes in the crystalline structure.
-
-
Atomic Force Microscopy (AFM):
-
Deposit a thin film of the sample onto a suitable substrate.
-
Mount the substrate on a temperature-controlled stage in the AFM.
-
Image the surface topography at various temperatures, allowing for equilibration at each step.
-
Observe nanoscale changes in crystal morphology to directly visualize solid-state transitions.[9]
-
-
Data Analysis: Correlate the thermal events from DSC, the spectral changes from FTIR, and the morphological changes from AFM to build a comprehensive understanding of the polymorphic transitions.
Quantification in Polyethylene via Thermal Desorption-GC-MS
This protocol describes a method for determining the concentration of this compound in a polymer matrix like polyethylene (PE), a common application.[10]
Methodology:
-
Sample Preparation:
-
Cryo-mill a representative sample of the polyethylene to a fine powder to ensure homogeneity.
-
Accurately weigh approximately 1-5 mg of the powdered sample into a thermal desorption tube.
-
-
Thermal Desorption (TD):
-
Place the tube in a thermal desorber unit connected to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Heat the sample to a temperature sufficient to volatilize the this compound without degrading the polymer matrix (e.g., 320°C).[10]
-
The volatilized analytes are trapped and then injected into the GC column.
-
-
Gas Chromatography (GC):
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the components of the injected vapor.
-
Employ a temperature program that effectively resolves this compound from other potential additives or polymer degradation products.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode.
-
Identify this compound by its characteristic retention time and mass spectrum, which should show a prominent molecular ion peak at m/z 530.[10]
-
-
Quantification:
-
Prepare a series of calibration standards by spiking known amounts of a pure this compound standard onto an inert matrix or into an antioxidant-free PE powder.
-
Analyze the standards using the same TD-GC-MS method to generate a calibration curve.
-
Calculate the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.
-
Applications and Significance
This compound is a highly versatile primary antioxidant used in a wide array of organic polymers to ensure performance and durability during processing and end-use.[4][6][11] Key applications include:
-
Polyolefins: Widely used in polyethylene (PE), polypropylene (PP), and polybutene to provide long-term thermal stability.[4][5][8]
-
Engineering Plastics: Stabilizes materials like styrene homo- and co-polymers, and polyurethanes.[4][8]
-
Elastomers and Adhesives: Protects synthetic rubbers, sealants, and adhesives from oxidative degradation, extending their service life.[4][11]
-
Other Substrates: Also used in waxes, oils, and fats to prevent rancidity and degradation.[6][11]
Its non-discoloring and odorless nature makes it particularly suitable for applications where color and aesthetics are important.[3][4] It is often used in combination with other stabilizers, such as secondary antioxidants (e.g., thioethers, phosphites), to achieve a synergistic protective effect.[3][5][8]
References
- 1. CAS 2082-79-3: Antioxidant 1076 | CymitQuimica [cymitquimica.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. Antioxidant 1076|Cas 2082-79-3|Irganox|Octadecyl-3-(3,5 -di-tert.-butyl-4-hydroxyphenyl)-propionate|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 4. Antioxidant 1076 (Veenox 1076), CAS 2082-79-3 | Vinati Organics [vinatiorganics.com]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. polivinilplastik.com [polivinilplastik.com]
- 7. welltchemicals.com [welltchemicals.com]
- 8. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]
- 9. Exploring complex transitions between polymorphs on a small scale by coupling AFM, FTIR and DSC: the case of Irganox 1076® antioxidant - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25632E [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longchangchemical.com [longchangchemical.com]
In-depth Technical Guide: Antioxidant 1076 (MY-1076)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of Antioxidant 1076, also known by its chemical name octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate and trade names such as Irganox 1076. While primarily utilized as a highly effective, non-discoloring, sterically hindered phenolic antioxidant for stabilizing organic substrates like plastics, synthetic fibers, and elastomers against thermo-oxidative degradation, this compound has also been noted for its biological activities.[1][2][3] This guide will detail its supplier and purchasing information, summarize available quantitative data, and describe its known biological effects and mechanism of action.
Supplier and Purchasing Information
Antioxidant 1076 is available from various chemical suppliers. Researchers can procure this compound for research and development purposes through the following channels:
| Supplier | Contact Information | Notes |
| Benchchem | Not specified in search results | Offers qualified products for research applications.[1] |
| Jixin | Not specified in search results | Supplier committed to providing high-quality products for the pharmaceutical industry.[3] |
| LGC Standards | Online purchasing available | Provides reference standards for pharmaceutical testing.[4] |
| ChemicalBook | Online purchasing available | Offers the compound for various applications.[5] |
Quantitative Data
The available quantitative data for Antioxidant 1076 primarily pertains to its toxicological assessment. No specific IC50 or EC50 values related to drug development targets were found in the public domain.
| Parameter | Species | Value | Study Type | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat (female) | 64 mg/kg-bw/d | Chronic | [6] |
| NOAEL | Rat | 30 mg/kg bw/day | 28-day oral | [7] |
| NOAEL | Dog | 32-37 mg/kg bw/day | 90-day | [7] |
| NOAEL (Developmental Toxicity) | Rat | 32-39 mg/kg bw/day | Two-generation | [7] |
| LD50 (Oral) | Rat | > 5000 mg/kg body weight | Acute | [8] |
Experimental Protocols
Example: Oral Toxicity Study in Rats (based on OECD Guideline 407)
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dosage Administration: The test substance, octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate, is administered daily by gavage in a suitable vehicle (e.g., corn oil) for 28 consecutive days.
-
Dose Groups: A control group receiving the vehicle only, and at least three dose groups with increasing concentrations of the test substance.
-
Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
-
Endpoint Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically significant treatment-related adverse effects are observed.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Antioxidant 1076 is through its function as a radical scavenger. The hindered phenolic group is key to this activity.
Antioxidant Mechanism
The diagram below illustrates the generally accepted mechanism by which hindered phenolic antioxidants like Antioxidant 1076 interrupt the oxidative degradation cycle.
Caption: Antioxidant 1076 donates a hydrogen atom to peroxy radicals, forming a stable antioxidant radical and terminating the oxidative chain reaction.
Biological Activities and Potential Applications
While its primary use is industrial, some biological activities of octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate have been reported. It has shown antioxidant, antibacterial, and antifungal properties.[9] Specifically, it has demonstrated activity against C. albicans and filamentous fungi such as Fusarium and Aspergillus species.[9] Mild cytotoxicity against B16 murine melanoma and HaCaT human keratinocyte cell lines has also been observed.[9]
In the pharmaceutical industry, its antioxidant properties could be leveraged to protect drugs and biological materials from oxidation, potentially extending the shelf life of formulations.[3] For instance, it could be used in the storage and transportation of vaccines to maintain stability and efficacy.[3]
Safety and Toxicology
Safety assessments have been conducted for its use in food contact applications.[6] Oral administration in rats has been shown to induce liver enlargement and the induction of hepatic microsomal enzymes, including cytochrome P-450.[9] It is considered a weak phenobarbital-type inducer of liver enzymes in rats.[8] The compound has very low water solubility and is not readily biodegradable.[7]
Conclusion
Antioxidant 1076 (MY-1076) is a well-characterized hindered phenolic antioxidant with a primary role in the stabilization of polymers. While it exhibits some biological activities, including antifungal and antibacterial properties, its application in drug development is not well-established in scientific literature. The available data is primarily focused on its industrial use and toxicological profile for safety assessments. Further research would be necessary to explore its potential in pharmaceutical applications beyond its role as an excipient for stabilization.
References
- 1. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 | Benchchem [benchchem.com]
- 2. abpsoil.com [abpsoil.com]
- 3. jixinchemical.com [jixinchemical.com]
- 4. Octadecyl 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionate [lgcstandards.com]
- 5. Antioxidant 1076 | 2082-79-3 [chemicalbook.com]
- 6. Safety assessment for octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate (CAS Reg. No. 2082-79-3) from use in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. series.publisso.de [series.publisso.de]
- 9. researchgate.net [researchgate.net]
MY-1076: A Technical Guide to Safety and Handling for Research Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MY-1076, also identified as YAP/TAZ inhibitor-2, is a potent small molecule inhibitor of the Hippo signaling pathway. It is under investigation for its potential therapeutic applications, primarily in oncology. This compound is reported to function as an inhibitor of Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), which are key downstream effectors of the Hippo pathway. By inhibiting YAP/TAZ, this compound can induce apoptosis and suppress the proliferation of cancer cells.[1] Given its potent biological activity, a thorough understanding of its safety and handling is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the available safety data, handling procedures, and emergency protocols for this compound.
Hazard Identification and Classification
There is conflicting information regarding the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of this compound. One supplier's Safety Data Sheet (SDS) classifies it as hazardous, while another indicates it is not. In the interest of safety and best practice, this guide adopts the more conservative classification.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | Category 4 | mancanza | Warning | H302: Harmful if swallowed |
| Hazardous to the Aquatic Environment, Acute Toxicity | Category 1 | mancanza | Warning | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic Toxicity | Category 1 | mancanza | Warning | H410: Very toxic to aquatic life with long lasting effects |
Note: The GHS pictograms are represented by placeholders as they cannot be directly rendered here. The pictogram for Acute Toxicity, Oral (Category 4) is an exclamation mark, and for Aquatic Toxicity is an environment symbol.
Hazard Communication Diagram
Caption: GHS Hazard Communication for this compound.
Physicochemical Properties
Detailed physicochemical data for this compound is not extensively available in the public domain. The following table summarizes the known properties.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C29H33NO9 | [1] |
| Molecular Weight | 539.57 g/mol | [1] |
| CAS Number | 3008262-76-5 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| pKa | Data not available |
Safe Handling and Personal Protective Equipment (PPE)
Due to its potent biological activity and defined hazards, this compound should be handled with care in a controlled laboratory environment.
Table 3: Safe Handling and PPE Recommendations
| Aspect | Guideline |
| Engineering Controls | - Handle in a chemical fume hood or other ventilated enclosure. - Ensure eyewash stations and safety showers are readily accessible. |
| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear a lab coat and disposable nitrile gloves. Change gloves frequently and after handling the compound. - Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
| General Hygiene | - Avoid contact with skin, eyes, and clothing. - Do not eat, drink, or smoke in laboratory areas. - Wash hands thoroughly after handling. |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Table 4: First Aid and Emergency Measures
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Get medical attention immediately. |
| Fire-Fighting | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes. |
| Accidental Release (Spill) | See the spill response workflow below. |
Spill Response Workflow
Caption: Decision tree for responding to a spill of this compound.
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.
Table 5: Storage and Disposal Guidelines
| Aspect | Guideline | Source |
| Storage (Powder) | - Store at -20°C for up to 3 years. - Store at 4°C for up to 2 years. | [1] |
| Storage (In Solvent) | - Store at -80°C for up to 6 months. - Store at -20°C for up to 1 month. | [1] |
| General Storage | - Keep container tightly closed in a dry and well-ventilated place. - Protect from light. | |
| Disposal | - Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. - Do not dispose of down the drain or with regular trash. |
Mechanism of Action: Hippo Signaling Pathway
This compound exerts its biological effects by inhibiting the YAP/TAZ transcriptional co-activators, which are the primary downstream effectors of the Hippo signaling pathway. This pathway plays a critical role in regulating organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation and activation of YAP/TAZ, which then drives the expression of genes that promote cell growth and inhibit apoptosis.
Hippo Signaling Pathway and this compound Inhibition
Caption: The Hippo signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Safety Assessment
As of the date of this document, detailed, publicly available experimental protocols specifically for the safety and toxicological assessment of this compound have not been identified. For novel and potent research compounds like this compound, it is imperative to handle them as potentially hazardous until a comprehensive toxicological profile is established.
In the absence of specific data, researchers should adhere to the principles of As Low As Reasonably Achievable (ALARA) for exposure and follow standard best practices for handling potent compounds:
-
Conduct a risk assessment: Before beginning any new procedure, evaluate the potential hazards, considering the quantity of material being used, the potential for aerosol generation, and the experimental conditions.
-
Use designated areas: Whenever possible, handle potent compounds in a designated area of the laboratory to prevent cross-contamination.
-
Develop specific Standard Operating Procedures (SOPs): For routine procedures involving this compound, develop and follow a detailed SOP that includes safety precautions.
-
Training: Ensure all personnel handling the compound are fully trained on its potential hazards and the procedures for safe handling and emergency response.
Conclusion
This compound is a valuable tool for research in the field of cancer biology and the Hippo signaling pathway. Its potent biological activity necessitates a careful and informed approach to its handling and use in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can minimize their risk of exposure and ensure a safe working environment. It is crucial to recognize the current gaps in the toxicological data for this compound and to operate under the assumption that it is hazardous until proven otherwise. Always consult the most recent Safety Data Sheet from your supplier and your institution's safety office for the most up-to-date information.
References
Methodological & Application
Application Notes and Protocols for In Vivo Use of Y-27632 (ROCK Inhibitor)
A Note on Nomenclature: The compound "MY-1076" is not found in the scientific literature for in vivo studies. It is highly probable that this is a typographical error and the intended compound is Y-27632 , a well-characterized and widely used selective inhibitor of Rho-associated coiled-coil forming protein kinase (ROCK). These application notes are therefore provided for Y-27632.
Introduction
Y-27632 is a cell-permeable, highly potent, and selective inhibitor of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM). By competing with ATP for binding to the catalytic site, Y-27632 effectively blocks the downstream signaling of the small GTPase RhoA. The Rho/ROCK pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. In an in vivo context, inhibition of ROCK by Y-27632 has shown therapeutic potential in a variety of disease models, particularly in the fields of neuroscience, cardiovascular disease, and oncology.
These application notes provide an overview of the in vivo applications of Y-27632, detailed experimental protocols, and a summary of quantitative data from preclinical studies to guide researchers in their experimental design.
Mechanism of Action and Signaling Pathways
Y-27632 primarily exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2. This prevents the phosphorylation of downstream ROCK substrates, leading to a cascade of cellular effects.
Key Signaling Pathways Modulated by Y-27632:
-
Cytoskeletal Regulation: ROCK phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and subsequent actomyosin contractility. Y-27632 treatment reverses this, leading to relaxation of smooth muscle and changes in cell morphology.
-
NF-κB Signaling: In models of spinal cord injury, Y-27632 has been shown to inhibit the ROCK/NF-κB/C3 signaling pathway. This modulation can reduce neuroinflammation and promote a more permissive environment for neuronal regeneration.[1]
-
β-catenin Signaling: Y-27632 can downregulate the β-catenin signaling pathway. This has been observed to inhibit cell proliferation, fibrosis, and epithelial-mesenchymal transition (EMT) in a model of benign prostatic hyperplasia.[2]
Below is a diagram illustrating the primary mechanism of action of Y-27632.
Caption: Mechanism of Y-27632 action on the Rho/ROCK pathway.
In Vivo Applications and Quantitative Data
Y-27632 has been investigated in a range of animal models for various conditions. The following tables summarize key quantitative findings from these studies.
Table 1: In Vivo Efficacy of Y-27632 in Neurological Disease Models
| Animal Model | Species | Administration Route | Dosage | Duration | Key Findings | Reference |
| SOD1G93A (ALS) | Mouse | Oral (in drinking water) | 2 mg/kg/day | From day 50 | No significant improvement in motor function or survival. | [3] |
| SOD1G93A (ALS) | Mouse | Oral (in drinking water) | 30 mg/kg/day | From day 50 | Improved motor function in male mice; no significant effect on survival. | [3] |
| Spinal Cord Injury | Rat | Intrathecal infusion | 2 mM (12 µl/day) | 14 days | Detrimental effects on some functional recovery parameters. | [4] |
| Spinal Cord Injury | Rat | Intrathecal infusion | 20 mM (12 µl/day) | 14 days | Significantly more axon sprouting and improved functional recovery. | [4] |
| Kainic Acid-Induced Seizures | Mouse | Injection (unspecified) | Not specified | Single dose, 1 day prior | Protected against neurodegeneration and neurite dystrophy. | [5] |
Table 2: In Vivo Efficacy of Y-27632 in Other Disease Models
| Animal Model | Species | Administration Route | Dosage | Duration | Key Findings | Reference |
| Benign Prostatic Hyperplasia | Rat | Intraprostatic injection | Not specified | Not specified | Reversed prostatic hyperplasia and fibrosis. | [2] |
| Experimental Autoimmune Myocarditis | Mouse | Intraperitoneal injection | Not specified | Daily after secondary immunization | Improved cardiac phenotype and reduced inflammation. | [6] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of Y-27632. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Preparation of Y-27632 for In Vivo Administration
Y-27632 dihydrochloride is soluble in water and phosphate-buffered saline (PBS).
-
For Injection (Intraperitoneal, Subcutaneous, Intravenous):
-
Dissolve Y-27632 dihydrochloride in sterile PBS or saline to the desired stock concentration. A common stock concentration is 10 mg/mL.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Dilute the stock solution with sterile PBS or saline to the final desired concentration for injection.
-
-
For Oral Administration (in drinking water):
-
Calculate the total daily dose required for the animal cohort.
-
Estimate the daily water consumption per animal.
-
Dissolve the calculated amount of Y-27632 in the total volume of drinking water to be provided.
-
Ensure the solution is freshly prepared and replaced regularly (e.g., every 2-3 days) to maintain stability.
-
-
For Intrathecal Infusion:
-
Dissolve Y-27632 dihydrochloride in sterile artificial cerebrospinal fluid (aCSF) or PBS to the desired concentration.
-
Load the solution into an osmotic minipump according to the manufacturer's instructions.
-
Experimental Workflow for a Neuroprotection Study in a Mouse Model of Neurodegeneration
This protocol is a representative example and should be optimized for the specific model and research question.
Caption: Workflow for a neuroprotection study using Y-27632.
Detailed Steps:
-
Animal Model: Select an appropriate animal model for the disease under investigation (e.g., SOD1G93A mice for ALS, MPTP-induced mice for Parkinson's disease).
-
Grouping and Randomization: Randomly assign animals to treatment (Y-27632) and control (vehicle) groups. Ensure groups are balanced for age and weight.
-
Baseline Assessment: Perform baseline behavioral tests to assess the initial motor and cognitive function of the animals.
-
Disease Induction: Induce the disease phenotype according to the established protocol for the chosen model.
-
Y-27632 Administration:
-
Route: Choose an appropriate administration route based on the experimental question and the compound's pharmacokinetics. Intraperitoneal injection is common for systemic effects.
-
Dose: Based on the literature, a dose of 30 mg/kg has shown efficacy in some mouse models of neurological disease.[3] Dose-response studies may be necessary to determine the optimal dose for a specific model.
-
Frequency: Daily administration is a common starting point.
-
Vehicle: Use the same vehicle for the control group as for the Y-27632 group (e.g., sterile PBS).
-
-
Monitoring: Monitor the animals daily for any adverse effects, and record body weight regularly.
-
Endpoint Analysis:
-
Behavioral Tests: Repeat the behavioral tests at specified time points to assess functional outcomes.
-
Histology: After euthanasia, perfuse the animals and collect the tissue of interest (e.g., brain, spinal cord). Perform immunohistochemistry to assess neuronal survival, axonal sprouting, or inflammatory markers.
-
Biochemical Analysis: Homogenize tissue samples to perform Western blotting or ELISA to measure levels of ROCK, phosphorylated downstream targets (e.g., p-MLC), or other relevant proteins.
-
Important Considerations
-
Dose-Response: The effects of Y-27632 can be dose-dependent, with some studies reporting beneficial effects at higher doses and detrimental or no effect at lower doses.[4] It is crucial to perform dose-response studies to identify the optimal therapeutic window for a specific application.
-
Off-Target Effects: While Y-27632 is a selective ROCK inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations.
-
Pharmacokinetics: The pharmacokinetic properties of Y-27632, such as its half-life and bioavailability, may vary depending on the administration route and animal species. These factors should be taken into account when designing the dosing regimen.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
By carefully considering the information and protocols provided in these application notes, researchers can effectively design and execute in vivo studies to investigate the therapeutic potential of the ROCK inhibitor Y-27632.
References
- 1. The rho kinase inhibitor Y-27632 improves motor performance in male SOD1G93A mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose-dependent beneficial and detrimental effects of ROCK inhibitor Y27632 on axonal sprouting and functional recovery after rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Renal Rho Kinase Attenuates Ischemia/Reperfusion-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho Kinase Inhibitor Y27632 Improves Recovery After Spinal Cord Injury by Shifting Astrocyte Phenotype and Morphology via the ROCK/NF-κB/C3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies in Mice: Addressing "MY-1076"
Initial investigation into "MY-1076" for in vivo mouse studies has revealed that the compound identifier is likely a transcription error or an internal laboratory shorthand for the well-documented industrial antioxidant, Irganox 1076. There is no scientific literature available detailing the dosage and administration of a compound designated "this compound" as a therapeutic agent in preclinical mouse models.
The search results consistently identify "Irganox 1076" (also referred to as IN1076) as a phenolic antioxidant.[1] This compound is primarily utilized as a stabilizing additive in polymers, such as polyethylene, to prevent degradation during processing and long-term use.[2][3] Its function is to protect materials from heat and oxidation, thereby extending their lifespan.[2][4]
Given that Irganox 1076 is an industrial chemical and not a pharmaceutical agent, there are no established protocols for its administration to mice for therapeutic research. The available scientific literature focuses on its properties as a polymer additive, including its polymorphism and methods for its detection in plastics.[3][4]
Therefore, creating detailed application notes and protocols for "this compound dosage and administration in mice" for a research and drug development audience is not feasible based on current scientific knowledge.
For the benefit of researchers who may have encountered this compound name, the following sections provide a brief overview of Irganox 1076 and general principles for in vivo studies in mice, which should be applied to appropriately identified therapeutic compounds.
Overview of Irganox 1076
| Parameter | Description |
| Chemical Name | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate |
| CAS Number | 2082-79-3 |
| Primary Function | Phenolic antioxidant for polymers |
| Common Applications | Stabilization of polyolefins, polyurethanes, and other plastics |
General Experimental Protocols for In Vivo Mouse Studies
While specific protocols for "this compound" cannot be provided, the following represents a generalized workflow for conducting in vivo studies in mice with a novel therapeutic compound.
Experimental Workflow for a Typical In Vivo Mouse Study
Caption: Generalized workflow for an in vivo mouse study.
General Methodologies for Compound Administration in Mice
The appropriate route of administration is critical for ensuring the desired bioavailability and efficacy of a test compound. The selection of the route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model.
| Route of Administration | Description | Common Injection Volume (Adult Mouse) | Needle Gauge |
| Intravenous (IV) | Direct injection into a vein, typically the lateral tail vein. Provides 100% bioavailability and rapid onset of action. | < 0.2 mL | 27-30 G |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. Allows for rapid absorption into the systemic circulation. | < 2-3 mL | 25-27 G |
| Subcutaneous (SC) | Injection into the loose skin, often in the interscapular region. Provides slower, more sustained absorption. | < 2-3 mL (divided into multiple sites if > 1 mL) | 25-27 G |
| Oral Gavage (PO) | Direct administration into the stomach using a gavage needle. Mimics the oral route of drug intake in humans. | < 1 mL | 20-22 G (ball-tipped) |
It is imperative for researchers to verify the identity and intended application of any compound before proceeding with in vivo studies. The use of an industrial chemical like Irganox 1076 in a therapeutic context without extensive toxicological and pharmacological evaluation would be inappropriate and potentially harmful. Researchers are advised to consult with a medicinal chemist or pharmacologist to ensure the correct identification and sourcing of compounds for their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. matec-conferences.org [matec-conferences.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Exploring complex transitions between polymorphs on a small scale by coupling AFM, FTIR and DSC: the case of Irganox 1076® antioxidant - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25632E [pubs.rsc.org]
Application Notes and Protocols: Monitoring YAP Degradation via Western Blotting Following Treatment with a Small Molecule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the degradation of Yes-associated protein (YAP), a key transcriptional regulator in the Hippo signaling pathway, using Western blotting. As the compound "MY-1076" referenced in the initial request did not yield specific information regarding YAP degradation in scientific literature, this protocol utilizes Verteporfin, a well-characterized small molecule inhibitor known to induce YAP degradation. These application notes will serve as a comprehensive guide for researchers investigating novel therapeutics targeting the Hippo-YAP signaling axis.
Introduction to YAP and the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. A central effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP.[1] Phosphorylated YAP is sequestered in the cytoplasm through binding to 14-3-3 proteins and is subsequently targeted for ubiquitination and proteasomal degradation.[1][2] In many cancers, the Hippo pathway is inactivated, leading to the accumulation of unphosphorylated YAP in the nucleus. Nuclear YAP then binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.
Verteporfin is a small molecule that was initially identified as an inhibitor of the YAP-TEAD interaction. Further studies have shown that Verteporfin can induce the degradation of YAP. It achieves this by up-regulating the expression of 14-3-3σ, a chaperone protein that sequesters YAP in the cytoplasm, thereby making it available for proteasomal degradation.[1][2]
Signaling Pathway of Verteporfin-Induced YAP Degradation
The following diagram illustrates the mechanism by which Verteporfin promotes the degradation of YAP.
Caption: Mechanism of Verteporfin-induced YAP degradation.
Experimental Protocol: Western Blot for YAP Degradation
This protocol outlines the steps for treating cells with Verteporfin and analyzing YAP protein levels by Western blot.
1. Materials and Reagents
-
Cell Culture: Cancer cell line with detectable YAP expression (e.g., EFE184, NOU-1)
-
Reagents:
-
Verteporfin (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-YAP antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Tris-buffered saline with Tween 20 (TBST)
-
2. Cell Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of Verteporfin in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended. Include a DMSO-only vehicle control.
-
Aspirate the old medium and add the Verteporfin-containing or vehicle control medium to the cells.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
3. Lysate Preparation
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to new tubes.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
5. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the normalized lysates with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-YAP antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the intensity of the YAP band to the corresponding loading control band.
Data Presentation
The following table summarizes representative quantitative data for the dose-dependent degradation of YAP in EFE184 and NOU-1 endometrial cancer cell lines after 24 hours of treatment with Verteporfin, as determined by Western blot analysis.[1]
| Cell Line | Verteporfin (µM) | Relative YAP Protein Level (Normalized to Loading Control) |
| EFE184 | 0 (Vehicle) | 1.00 |
| 0.1 | ~0.95 | |
| 0.3 | ~0.80 | |
| 1.0 | ~0.50 | |
| 3.0 | ~0.20 | |
| 10.0 | <0.10 | |
| NOU-1 | 0 (Vehicle) | 1.00 |
| 0.1 | ~0.90 | |
| 0.3 | ~0.75 | |
| 1.0 | ~0.45 | |
| 3.0 | ~0.15 | |
| 10.0 | <0.05 |
Note: The values presented are estimations based on the visual data from the cited literature and serve as an illustrative example of expected results.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for analyzing Verteporfin-induced YAP degradation.
Caption: Western blot workflow for YAP degradation analysis.
References
Application Notes and Protocols: Regorafenib in Colorectal Cancer Cell Lines
For Research Use Only.
Introduction
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer (mCRC) that is refractory to standard chemotherapies.[1][2][3] It targets a range of kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[1][2][4] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), TIE2, Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), as well as intracellular signaling kinases in the Ras/Raf/MEK/ERK pathway such as c-RAF, BRAF, and BRAF V600E.[1][4][5] These application notes provide a summary of Regorafenib's effects on colorectal cancer (CRC) cell lines and detailed protocols for its use in in vitro and in vivo research models.
Mechanism of Action
In colorectal cancer cells, Regorafenib exerts its anti-tumor effects primarily through the induction of apoptosis and inhibition of proliferative signaling. A key mechanism is the induction of PUMA (p53 Upregulated Modulator of Apoptosis)-mediated apoptosis, which occurs independently of the p53 tumor suppressor status of the cells.[5][6] Regorafenib inhibits the Ras/Raf/MEK/ERK pathway, leading to the activation of Glycogen Synthase Kinase 3β (GSK3β).[5] Activated GSK3β subsequently promotes the activation of the NF-κB pathway, which in turn upregulates the expression of PUMA.[5][6] PUMA, a BH3-only protein of the Bcl-2 family, triggers the intrinsic mitochondrial pathway of apoptosis, leading to caspase activation and programmed cell death.[5][7] Additionally, Regorafenib has been shown to inhibit STAT3 phosphorylation, a key regulator of epithelial-mesenchymal transition (EMT).[7][8]
Data Presentation
Table 1: In Vitro Antiproliferative Activity of Regorafenib (IC50) in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Key Genetic Features | Reference |
| HCT-116 | ~3 - 6 | KRAS G13D, PIK3CA H1047R | [9][10] |
| SW620 | 0.97 | KRAS G12V, TP53 R273H | [1] |
| Colo-205 | 3.27 | BRAF V600E | [1] |
| HT-29 | ~6 - 12 | BRAF V600E, TP53 R273H | [9] |
| SW480 | 5.5 | KRAS G12V, TP53 R273H | [10] |
| Caco-2 | 5.0 | TP53 R273H | [10] |
| SW1116 | 7.0 | KRAS G12D | [10] |
| LS-1034 | 7.0 | KRAS G12D | [10] |
Note: IC50 values can vary depending on the assay conditions (e.g., treatment duration, seeding density). The antiproliferative effects of Regorafenib do not appear to correlate with KRAS or BRAF mutation status.[1][11]
Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is adapted from methodologies used to determine the IC50 of Regorafenib in CRC cell lines.[10]
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW480)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
-
Regorafenib (stock solution in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Plate reader (510 nm)
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of Regorafenib in complete growth medium. The final concentration of DMSO should be <0.1%.
-
Replace the medium with the Regorafenib-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours.
-
Fix the cells by gently adding 50 µL of cold 50% (w/v) TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assessment by Nuclear Staining
This protocol is based on methods used to visualize apoptotic morphology following Regorafenib treatment.[12]
Materials:
-
CRC cells cultured on glass coverslips in a 24-well plate
-
Regorafenib
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Hoechst 33258 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Treat cells with Regorafenib (e.g., 40 µM) for 24-48 hours. Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with Hoechst 33258 solution for 10 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the nuclei under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and/or fragmented nuclei.
-
Quantify apoptosis by counting the percentage of apoptotic nuclei in at least five random fields per condition.
Western Blotting for Signaling Pathway Analysis
This protocol outlines a general procedure for analyzing protein expression and phosphorylation changes induced by Regorafenib.[5][8][11]
Materials:
-
Treated and untreated CRC cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PUMA, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the signal using an imaging system.
-
Re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
In Vivo Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of Regorafenib.[5][13][14]
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
CRC cell line (e.g., HCT-116)
-
Matrigel (optional)
-
Regorafenib
-
Vehicle solution (e.g., Cremophor/ethanol/water mixture)
-
Oral gavage needles
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 CRC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Regorafenib (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31, TUNEL, Ki-67).[14][15]
Troubleshooting
| Issue | Possible Cause | Solution |
| High IC50 variability | Cell passage number, seeding density, assay timing | Use consistent cell passage numbers, optimize seeding density for logarithmic growth, and maintain consistent incubation times. |
| Weak apoptosis signal | Insufficient drug concentration or incubation time | Perform a time-course and dose-response experiment to find optimal conditions. Confirm with a secondary apoptosis assay. |
| No p-ERK inhibition | Cell line insensitivity, incorrect time point | Some cell lines may be less dependent on the ERK pathway. Check for inhibition at earlier time points (e.g., 1-6 hours). |
| Toxicity in xenograft models | High dose of Regorafenib | Monitor animal weight closely. If significant weight loss occurs (>15-20%), consider dose reduction or intermittent dosing schedules. |
Conclusion
Regorafenib is a potent multi-kinase inhibitor with significant anti-proliferative and pro-apoptotic activity in a wide range of colorectal cancer cell lines. Its unique mechanism of inducing PUMA-mediated apoptosis provides a strong rationale for its use in research and clinical settings. The protocols provided herein offer a foundation for investigating the cellular and molecular effects of Regorafenib in preclinical models of colorectal cancer.
References
- 1. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Cell Death in Regorafenib-Treated Experimental Colon Carcinomas Using Annexin-Based Optical Fluorescence Imaging Validated by Perfusion MRI | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance [mdpi.com]
- 11. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regorafenib Effects on Human Colon Carcinoma Xenografts Monitored by Dynamic Contrast-Enhanced Computed Tomography with Immunohistochemical Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for MY-1076 in Gastric Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-1076 is a novel N-benzylaryl cinnamide derivative that has demonstrated significant potential as an anti-gastric cancer agent. It functions as a dual-mechanism inhibitor, targeting both tubulin polymerization and the Yes-associated protein (YAP), a key oncogenic transcriptional co-activator in the Hippo signaling pathway. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in gastric cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action. Firstly, it acts as a tubulin polymerization inhibitor by binding to the colchicine binding site on β-tubulin, which disrupts the formation of the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. Secondly, this compound promotes the degradation of the YAP protein, a critical downstream effector of the Hippo pathway which is often dysregulated in gastric cancer and plays a crucial role in cell proliferation and survival. The degradation of YAP further contributes to the apoptotic response.
Signaling Pathway
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is implicated in the development and progression of various cancers, including gastric cancer. In a simplified model, the core kinase cassette of the Hippo pathway (MST1/2 and LATS1/2) phosphorylates YAP. This phosphorylation leads to the cytoplasmic retention and subsequent degradation of YAP. When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival. This compound's ability to induce YAP degradation effectively inhibits this pro-survival signaling.
Caption: this compound induces YAP degradation, inhibiting its nuclear function and promoting apoptosis.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in human gastric cancer cell lines.
Table 1: IC50 Values of this compound in Gastric Cancer Cell Lines
| Cell Line | Histology | This compound IC50 (µM) |
| MGC-803 | Poorly differentiated gastric adenocarcinoma | 0.019[1] |
| SGC-7901 | Gastric adenocarcinoma | 0.017[1] |
Data obtained from a 48-hour treatment period.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in gastric cancer research are provided below.
Cell Culture
Protocol for Culturing MGC-803 and SGC-7901 Cells
-
Media Preparation: Culture MGC-803 and SGC-7901 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), and detach using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for seeding.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on gastric cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed MGC-803 or SGC-7901 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.001 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in the Hippo pathway and apoptosis.
Caption: Standard workflow for Western Blot analysis.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against YAP, phosphorylated YAP, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously inject MGC-803 or SGC-7901 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (intraperitoneally or orally, depending on formulation) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for YAP and proliferation markers like Ki-67).
Conclusion
This compound is a promising preclinical candidate for the treatment of gastric cancer due to its dual inhibitory action on tubulin polymerization and the YAP oncoprotein. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in gastric cancer models. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for combination therapies.
References
Application Notes and Protocols for MY-1076 in Mechanotransduction Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanotransduction, the process by which cells sense and respond to mechanical stimuli, is a critical regulator of various physiological and pathological processes, including development, tissue homeostasis, and disease progression. A key signaling nexus in mechanotransduction is the Hippo-YAP/TAZ pathway. Mechanical cues, such as extracellular matrix (ECM) stiffness, cell geometry, and fluid shear stress, converge on the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif), controlling their nuclear translocation and subsequent regulation of target gene expression.
MY-1076 has been identified as a potent inhibitor of YAP, inducing its degradation and promoting apoptosis.[1] While extensively characterized in the context of cancer cell proliferation, its application in specifically dissecting the role of YAP in mechanotransduction is an emerging area of interest. These application notes provide a comprehensive guide for utilizing this compound to investigate the intricate relationship between mechanical cues and YAP-mediated cellular responses.
Mechanism of Action in Mechanotransduction
Mechanical forces are primarily sensed by cells through transmembrane proteins like integrins and are transmitted intracellularly via the actin cytoskeleton. Increased cytoskeletal tension, often a result of a stiff ECM, leads to the activation of Rho GTPases and their downstream effector, Rho-associated kinase (ROCK). This signaling cascade promotes the nuclear localization and activation of YAP/TAZ, often independent of the canonical Hippo pathway kinases LATS1/2.[2]
This compound, by inhibiting YAP, provides a powerful tool to disrupt this mechanosensitive signaling axis. By observing the cellular and molecular changes following this compound treatment in the presence of defined mechanical stimuli, researchers can elucidate the specific functions of YAP in mediating the cellular response to its physical microenvironment.
Quantitative Data
The following table summarizes the known quantitative data for this compound. It is important to note that the IC50 values provided are for the inhibition of cell proliferation in cancer cell lines.[1] For mechanotransduction studies, the optimal concentration of this compound should be empirically determined for the specific cell type and experimental setup, as the goal is to inhibit YAP's mechanosensitive activity without inducing significant cytotoxicity.
| Parameter | Cell Line | Value (µM) | Reference |
| IC50 (Proliferation) | MGC-803 (Gastric Cancer) | 0.019 | [1] |
| SGC-7901 (Gastric Cancer) | 0.017 | [1] | |
| HCT-116 (Colon Cancer) | 0.020 | [1] | |
| KYSE450 (Esophageal Squamous Cell Carcinoma) | 0.044 | [1] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study mechanotransduction using this compound.
Protocol 1: Investigating the Effect of this compound on YAP/TAZ Nuclear Localization in Response to Substrate Stiffness
This protocol details how to assess the impact of this compound on the stiffness-dependent nuclear translocation of YAP/TAZ.
Materials:
-
Cells of interest (e.g., mesenchymal stem cells, fibroblasts, endothelial cells)
-
Cell culture medium and supplements
-
Polyacrylamide (PA) hydrogels of varying stiffness (e.g., soft ~1 kPa, stiff ~40 kPa) coated with an appropriate ECM protein (e.g., fibronectin, collagen I)[3]
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against YAP/TAZ
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on PA hydrogels of different stiffnesses at a density that allows for individual cell analysis. Allow cells to adhere and spread for 24 hours.
-
This compound Treatment: Prepare working concentrations of this compound in cell culture medium. A starting concentration range of 0.1 - 10 µM is recommended for initial dose-response experiments. Add the this compound containing medium or a vehicle control (DMSO) to the cells and incubate for a predetermined time (e.g., 6-24 hours).
-
Immunofluorescence Staining: a. Wash the cells twice with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS. f. Block with blocking buffer for 1 hour at room temperature. g. Incubate with the primary antibody against YAP/TAZ diluted in blocking buffer overnight at 4°C. h. Wash three times with PBS. i. Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light. j. Wash three times with PBS.
-
Imaging and Analysis: a. Image the cells using a fluorescence microscope. b. Quantify the nuclear-to-cytoplasmic ratio of YAP/TAZ fluorescence intensity in a sufficient number of cells for each condition.
Protocol 2: Analyzing the Effect of this compound on Mechanosensitive Gene Expression
This protocol outlines how to measure changes in the expression of YAP/TAZ target genes in response to mechanical stimuli and this compound treatment.
Materials:
-
Cells cultured on substrates of varying stiffness as described in Protocol 1.
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for YAP/TAZ target genes (e.g., CTGF, ANKRD1) and a housekeeping gene (e.g., GAPDH).[4][5]
Procedure:
-
Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1.
-
RNA Extraction: Lyse the cells directly on the hydrogels and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes. b. Perform qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound inhibits the mechanotransduction pathway by promoting the degradation of YAP.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of YAP/TAZ in mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broadly Applicable Hydrogel Fabrication Procedures Guided by Yap/Taz-Activity Reveal Stiffness, Adhesiveness and Nuclear Projected Area as Checkpoints for Mechanosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Targeting Mechanotransduction at the Transcriptional Level: YAP and BRD4 Are Novel Therapeutic Targets for the Reversal of Liver Fibrosis [frontiersin.org]
Application Notes and Protocols for Apoptosis Assays with MY-1076 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-1076 is a novel small molecule compound currently under investigation for its potential as a therapeutic agent. Preliminary studies suggest that this compound induces apoptosis in various cancer cell lines. These application notes provide detailed protocols for quantifying and characterizing the apoptotic effects of this compound using standard cell-based assays. The following sections include methodologies for the Annexin V/Propidium Iodide (PI) assay, Caspase-3/7 activity assay, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Mechanism of Action (Hypothetical)
It is hypothesized that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by intracellular stress, leading to changes in the inner mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. The key executioner caspases, caspase-3 and caspase-7, cleave various cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described apoptosis assays.
Table 1: Annexin V/PI Staining Results after this compound Treatment
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| Positive Control | - |
Table 2: Caspase-3/7 Activity after this compound Treatment
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Increase vs. Vehicle |
| Vehicle Control | 0 | 1.0 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control | - |
Table 3: TUNEL Assay Results after this compound Treatment
| Treatment Group | Concentration (µM) | TUNEL-Positive Cells (%) |
| Vehicle Control | 0 | |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 | |
| Positive Control | - |
Experimental Protocols
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[1]
Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
This compound
-
Flow cytometer
Protocol:
-
Seed cells at a density of 1-2 x 10^6 cells/well in a 6-well plate and incubate overnight.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period. Include a positive control for apoptosis induction.
-
Harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle cell dissociation method.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[2]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.[2]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry within one hour.[4]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7.
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[5] When this substrate is cleaved by active caspase-3 or -7, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[5]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Cells of interest
-
This compound
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with different concentrations of this compound and a vehicle control.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Caption: Workflow for the Caspase-3/7 activity assay.
TUNEL Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[6][7] These labeled DNA fragments can then be visualized and quantified using fluorescence microscopy or flow cytometry.[6]
Materials:
-
In Situ Cell Death Detection Kit (e.g., from Roche or Thermo Fisher Scientific)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
PBS
-
Cells of interest grown on coverslips or in chamber slides
-
This compound
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips or in chamber slides and treat with this compound as described previously.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the manufacturer's protocol.
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.[8]
-
Wash the cells three times with PBS.
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 6. Video: The TUNEL Assay [jove.com]
- 7. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Cell Proliferation Assay Using MY-1076
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-1076 is a novel, selective small molecule inhibitor targeting a key kinase involved in cell cycle progression and transcriptional regulation. Dysregulation of this kinase is implicated in various malignancies, making it a promising target for anti-cancer drug development. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on cancer cell lines using a common viability assay. The presented data and methodologies are intended to guide researchers in evaluating the efficacy of this compound and similar compounds.
Mechanism of Action
This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 plays a crucial role in both cell cycle control, through the activation of other CDKs, and in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II.[1] By inhibiting CDK7, this compound leads to cell cycle arrest and apoptosis in cancer cells that are highly dependent on transcriptional amplification, particularly those driven by super-enhancers and oncogenes like MYC.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
Cell Proliferation Assay (MTT-Based)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of a cancer cell line. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance at 570 nm.
Materials:
-
Cancer cell line of interest (e.g., MiaPaca-2 pancreatic cancer cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The anti-proliferative activity of this compound was evaluated against a panel of cancer cell lines. The IC50 values were determined after 72 hours of treatment.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| MiaPaca-2 | Pancreatic | 0.58 |
| HCT116 | Colon | 0.75 |
| A549 | Lung | 1.2 |
| MCF-7 | Breast | 0.9 |
Table 1: Anti-proliferative activity of this compound in various cancer cell lines.
Conclusion
The provided protocol offers a reliable method for assessing the anti-proliferative effects of the novel kinase inhibitor this compound. The data indicates that this compound exhibits potent inhibitory activity against a range of cancer cell lines, with particular efficacy in pancreatic cancer models. These findings support further investigation into the therapeutic potential of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Antioxidant 1076 (MY-1076)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of Antioxidant 1076 (also known as Irganox 1076). This resource is intended for researchers, scientists, and drug development professionals who may encounter this compound, often as a leachable from polymer-based labware or as a stabilizer in formulations.
Frequently Asked Questions (FAQs)
Q1: What is Antioxidant 1076?
A1: Antioxidant 1076 is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3] Its primary function is to protect organic materials, such as plastics and elastomers, from thermo-oxidative degradation.[2][3][4] It is characterized by its low volatility and high resistance to extraction.[2][5] Due to its widespread use in manufacturing, it is a potential leachable from plastic labware, which can interfere with sensitive biological assays.[6][7]
Q2: I am seeing unexpected results or inhibition in my cell-based assay. Could Antioxidant 1076 be the cause?
A2: It is possible. Leachables from plastic labware, including antioxidants like 1076, have been reported to interfere with biological experiments.[7] These compounds can potentially inhibit enzymes or other proteins.[7] If you are using disposable plastic tubes, pipette tips, or plates, and observing unexplained results, contamination with a leachable substance is a possibility worth investigating.
Q3: Why is a white precipitate forming in my aqueous buffer?
A3: Antioxidant 1076 is practically insoluble in water (<0.01 g/100 g solution).[2][8] If it has been inadvertently introduced into an aqueous buffer system, it will likely not dissolve and will form a precipitate. This can occur if a stock solution in an organic solvent is diluted into a buffer beyond its solubility limit.
Q4: How stable is Antioxidant 1076 in typical laboratory conditions?
A4: Antioxidant 1076 is stable to light and has excellent color retention.[2][3] It is designed for thermal stability, particularly within a polymer matrix.[9][10] However, at elevated temperatures in air (e.g., 180°C to 250°C), it can degrade to form various products, including cinnamate, dimeric oxidation products, and dealkylation products.[11] One of its major degradation products is referred to as 1310.[12][13] For most standard laboratory applications at or near room temperature, significant degradation is not expected.
Data Presentation
Solubility Data
The solubility of Antioxidant 1076 in various common solvents at 20°C is summarized below. It is highly soluble in many organic solvents but has extremely low solubility in water.
| Solvent | Solubility ( g/100 g solution) |
| Water | < 0.01[2][8] |
| Methanol | 0.6[2][8] |
| Ethanol | 1.5[2][8] |
| Acetone | 19[2][8] |
| n-Hexane | 32[2][8] |
| Ethyl Acetate | 38[2][8] |
| Cyclohexane | 40[2][8] |
| Toluene | 50[2][8] |
| Benzene | 57[2][8] |
| Chloroform | 57[2][8] |
Stability and Degradation
| Condition | Observation | Key Degradation Products |
| Light | Stable with excellent color retention.[2][3] | Not applicable under normal conditions. |
| Thermo-oxidative | Protects polymers against degradation.[4][5] | - |
| High Temperature (180°C) | Thermal degradation occurs. | Cinnamate and dimeric oxidation products.[11] |
| High Temperature (250°C) | Thermal degradation occurs. | Dealkylation products.[11] |
| General Degradation | A major degradation product is known as 1310.[12][13] | 1310[12][13] |
Troubleshooting Guides
Issue 1: Precipitate Formation in Solution
-
Symptom: A fine white powder or cloudy precipitate appears after adding a stock solution of Antioxidant 1076 to an aqueous buffer or cell culture medium.
-
Possible Cause: The concentration of the organic solvent from the stock solution and/or the final concentration of Antioxidant 1076 exceeds its solubility limit in the final aqueous mixture.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm that the final concentration of Antioxidant 1076 is well below its solubility limit in your buffer system. Given its near-insolubility in water, achieving a stable aqueous solution is highly challenging.
-
Decrease Final Concentration: Lower the target concentration of Antioxidant 1076 in the final solution.
-
Use a Co-solvent: If experimentally permissible, consider using a higher percentage of a miscible organic co-solvent (e.g., ethanol, DMSO) in your final aqueous solution. Note that this may affect your experimental system.
-
Alternative Formulation: Investigate alternative delivery methods such as formulating with surfactants or other solubilizing agents, if compatible with your experiment.
-
Issue 2: Suspected Assay Interference from Labware
-
Symptom: Inconsistent or unexpected results (e.g., enzyme inhibition, cytotoxicity) that cannot be attributed to the intended experimental variables.
-
Possible Cause: Leaching of polymer additives, such as Antioxidant 1076, from plastic consumables (e.g., microcentrifuge tubes, pipette tips, deep-well plates).[6][7]
-
Troubleshooting Workflow: The following diagram outlines a logical workflow to investigate and mitigate potential interference from labware.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution
This protocol describes how to prepare a stock solution of Antioxidant 1076 in an appropriate organic solvent.
-
Materials:
-
Antioxidant 1076 powder (CAS 2082-79-3)
-
Toluene or Chloroform (or other suitable solvent from the table above)
-
Analytical balance
-
Glass volumetric flask (e.g., 10 mL)
-
Glass pipette or syringe
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 100 mg of Antioxidant 1076 powder and transfer it to a 10 mL glass volumetric flask.
-
Add approximately 7-8 mL of the chosen solvent (e.g., Toluene) to the flask.
-
Cap the flask and vortex thoroughly until all the powder is completely dissolved. Gentle warming in a water bath may assist dissolution but should be done with caution in a fume hood.
-
Once dissolved, allow the solution to return to room temperature.
-
Carefully add the solvent to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Store the stock solution in a tightly sealed glass vial, protected from light, at 4°C.
-
Protocol 2: General Method for Solubility Testing in a New Buffer
This protocol provides a framework for determining the approximate solubility of Antioxidant 1076 in a specific aqueous buffer or experimental medium.
-
Materials:
-
Antioxidant 1076 stock solution (from Protocol 1)
-
Experimental buffer/medium
-
Glass vials or tubes
-
Calibrated micropipettes
-
Vortex mixer
-
-
Procedure:
-
Set up a series of glass vials, each containing 1 mL of your experimental buffer.
-
Create a serial dilution of your Antioxidant 1076 stock solution into the buffer. For example:
-
Vial 1: Add 1 µL of stock (Final concentration: 10 µg/mL)
-
Vial 2: Add 2 µL of stock (Final concentration: 20 µg/mL)
-
...and so on, creating a range of concentrations.
-
-
Vortex each vial vigorously for 30 seconds.
-
Allow the vials to stand at room temperature for at least 1 hour.
-
Visually inspect each vial against a dark background for any signs of precipitation or cloudiness. The highest concentration that remains clear provides an estimate of the solubility limit.
-
For a more quantitative assessment, the samples can be centrifuged, and the supernatant analyzed by a suitable method like HPLC-UV.
-
Protocol 3: Investigating Leaching from Plastic Labware
This protocol outlines a control experiment to determine if a substance with biological activity is leaching from your plasticware.
-
Materials:
-
The plastic labware (e.g., microcentrifuge tubes, pipette tips)
-
Your assay buffer or a solvent compatible with your assay (e.g., ethanol, DMSO, water)
-
Your biological assay system (e.g., enzyme and substrate, cell culture)
-
-
Procedure:
-
Prepare a "Leachate" Sample:
-
Place a representative amount of the plasticware into a glass container (e.g., add 10 microcentrifuge tubes to a glass beaker).
-
Add a volume of your assay buffer or solvent sufficient to cover the plasticware.
-
Incubate this "leachate" sample under conditions that mimic your experimental procedure (e.g., same temperature and duration).
-
-
Run a Control Assay:
-
Prepare your biological assay as you normally would, but instead of adding your compound of interest, add an equivalent volume of the "leachate" sample prepared in step 1.
-
-
Analyze the Results:
-
Compare the activity in the "leachate" control to a true negative control (where only fresh buffer/solvent was added).
-
If the "leachate" sample shows activity (e.g., inhibition or activation), it indicates that one or more substances are leaching from the plasticware and interfering with your assay.
-
-
References
- 1. akrochem.com [akrochem.com]
- 2. santplas.com [santplas.com]
- 3. abpsoil.com [abpsoil.com]
- 4. Antioxidant 1076|Cas 2082-79-3|Irganox|Octadecyl-3-(3,5 -di-tert.-butyl-4-hydroxyphenyl)-propionate|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 6. oaepublish.com [oaepublish.com]
- 7. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 8. additivesforpolymer.com [additivesforpolymer.com]
- 9. A Statistical Analysis on the Effect of Antioxidants on the Thermal-Oxidative Stability of Commercial Mass- and Emulsion-Polymerized ABS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MY-1076 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MY-1076. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel N-benzylaryl cinnamide derivative that has demonstrated potent anti-cancer activities.[1][2] Its primary mechanism of action is twofold: it acts as a tubulin polymerization inhibitor and also promotes the degradation of Yes-associated protein (YAP).[1][2] By targeting both the microtubule network and the YAP signaling pathway, this compound can induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
This compound has shown significant inhibitory effects on a variety of human cancer cell lines. Notably, it has demonstrated high potency in gastric cancer (MGC-803, SGC-7901), colorectal cancer (HCT-116), and esophageal cancer (KYSE450) cell lines.[1] It has also been reported to have significant inhibitory proliferation activity against 13 other types of tumor cells.[1]
Q3: What is a recommended starting concentration range for this compound in cell culture experiments?
Based on published IC50 values, a good starting point for dose-response experiments would be to use a concentration range that brackets the known IC50 values for your cell line of interest. For most cancer cell lines, a range from 0.01 µM to 1 µM is a reasonable starting point. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For example, you can prepare a 10 mM stock solution in DMSO. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: I am observing unexpected or inconsistent results in my cell viability assay. What could be the cause?
Inconsistent results in cell viability assays can arise from several factors:
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Cell Seeding Density: Ensure that you are using a consistent and optimal cell seeding density for your chosen assay duration. Over-confluent or sparsely seeded cells can respond differently to treatment.
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Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. Visually inspect your treatment wells for any signs of precipitation.
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Edge Effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in your incubator.
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Assay Interference: Some compounds can directly interfere with the chemistry of viability assays (e.g., reducing MTT reagent). It is advisable to include a "compound only" control (no cells) to check for direct assay interference.
Q6: How can I confirm that this compound is inducing YAP degradation in my cells?
The most direct way to confirm YAP degradation is by Western blotting. You can treat your cells with varying concentrations of this compound for a specific time period and then lyse the cells to analyze the protein levels of YAP. A decrease in the YAP protein band intensity with increasing concentrations of this compound would indicate YAP degradation.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.019 |
| SGC-7901 | Gastric Cancer | 0.017 |
| HCT-116 | Colorectal Cancer | 0.020 |
| KYSE450 | Esophageal Cancer | 0.044 |
Data sourced from Fu, X. J., et al. (2023). European Journal of Medicinal Chemistry.[1]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells.
Materials:
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Adherent cancer cell line of interest
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Complete cell culture medium
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This compound
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DMSO
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. A common approach is to perform 2-fold or 3-fold serial dilutions. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
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MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
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Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[3]
Protocol 2: Western Blot Analysis of YAP Protein Levels
This protocol describes a general procedure for assessing changes in YAP protein expression following treatment with this compound.
Materials:
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Cancer cell line of interest
-
Complete cell culture medium
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This compound
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6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against YAP
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Primary antibody against a loading control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with different concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the YAP signal to the loading control to determine the relative change in YAP protein levels.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol outlines the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[4] Viable cells will be Annexin V-negative and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
Mandatory Visualizations
Caption: this compound dual mechanism of action on the Hippo/YAP pathway and tubulin.
Caption: General experimental workflow for characterizing the effects of this compound.
Caption: Troubleshooting logic for cell viability assay issues with this compound.
References
- 1. Related Videos - Design, synthesis and biological evaluation of N-benzylaryl cinnamide derivatives as tubulin polymerization inhibitors capable of promoting YAP degradation with potent anti-gastric cancer activities [visualize.jove.com]
- 2. design-synthesis-and-biological-evaluation-of-n-benzylaryl-cinnamide-derivatives-as-tubulin-polymerization-inhibitors-capable-of-promoting-yap-degradation-with-potent-anti-gastric-cancer-activities - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MY-1076 Experiments
Welcome to the technical support center for MY-1076 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common problems encountered when working with the YAP inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Yes-associated protein (YAP). Its primary mechanism of action is to induce the degradation of YAP, a key transcriptional co-activator in the Hippo signaling pathway, which ultimately leads to cell apoptosis.[1][2][3]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several cell lines are summarized in the table below.[1][2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| MGC-803 | Gastric Cancer | 0.019 |
| SGC-7901 | Gastric Cancer | 0.017 |
| HCT-116 | Colorectal Cancer | 0.020 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 0.044 |
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[4] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to avoid repeated freeze-thaw cycles.[1]
Q4: Are there any known off-target effects of this compound?
A4: Currently, there is no publicly available, comprehensive off-target kinase profile specifically for this compound. As with any kinase inhibitor, off-target effects are a potential concern and should be considered when interpreting experimental results. It is recommended to include appropriate controls to assess the specificity of the observed effects.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during experiments with this compound.
Solubility Issues
Problem: this compound precipitates out of solution when added to cell culture media.
Possible Causes & Solutions:
-
Final DMSO Concentration is too High: Ensure the final concentration of DMSO in the cell culture medium is low (typically below 0.5%) to prevent solvent toxicity and precipitation.
-
Improper Dissolution: When preparing working solutions, add the this compound stock solution to the media dropwise while gently vortexing to ensure proper mixing and prevent localized high concentrations that can lead to precipitation.
-
Media Components: Certain components in serum or media supplements may interact with this compound. If problems persist, consider testing the solubility in a serum-free medium first.
Western Blotting for YAP Degradation
Problem: No significant decrease in YAP protein levels is observed after this compound treatment.
Possible Causes & Solutions:
-
Suboptimal Treatment Conditions:
-
Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range around the known IC50 values (e.g., 0.01 µM to 1 µM).
-
Incubation Time: The kinetics of YAP degradation can vary. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration.
-
-
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced YAP degradation. Consider using a positive control cell line known to be sensitive to this compound, such as MGC-803 or SGC-7901.[1][2][3]
-
Issues with Protein Extraction or Western Blot Protocol:
-
Ensure complete cell lysis to release nuclear proteins like YAP.
-
Verify the quality of your YAP antibody and optimize antibody concentrations and incubation times.
-
Use appropriate loading controls to ensure equal protein loading.
-
Experimental Workflow for Western Blot Analysis of YAP
Figure 1. A streamlined workflow for analyzing YAP protein levels via Western blot after this compound treatment.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem: No significant increase in apoptosis is detected after this compound treatment.
Possible Causes & Solutions:
-
Inappropriate Assay Timing: Apoptosis is a dynamic process. The peak of apoptosis may occur at a specific time point after treatment. Conduct a time-course experiment to identify the optimal window for analysis.
-
Insufficient Drug Concentration: Similar to Western blotting, the effective concentration for inducing apoptosis can be cell line-dependent. Perform a dose-response experiment.
-
Cell Cycle Arrest vs. Apoptosis: At certain concentrations, this compound might primarily induce cell cycle arrest rather than apoptosis. Consider performing a cell cycle analysis in parallel.
-
Assay-Specific Issues:
-
Annexin V/PI Staining: Ensure proper compensation between fluorochromes if using flow cytometry. Handle cells gently during staining to avoid mechanical damage that can lead to false positives.
-
Caspase Assays: Caspase activation can be transient. Harvest cells at different time points to capture the peak of activity.
-
Logical Flow for Troubleshooting Apoptosis Assays
Figure 2. A decision tree to guide troubleshooting of apoptosis assays with this compound.
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Problem: Inconsistent or unexpected results in cell viability assays.
Possible Causes & Solutions:
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. For example, a compound might directly reduce MTT, leading to a false-positive signal for viability. To test for this, run a control with this compound in cell-free media.
-
Changes in Cell Metabolism: this compound might alter cellular metabolism, which can affect assays that rely on metabolic activity (like MTT). Consider using an assay that measures a different parameter, such as ATP levels (e.g., CellTiter-Glo) or cell membrane integrity.
-
Seeding Density: Ensure that cells are seeded at an appropriate density so that they are in the exponential growth phase during the experiment. Overly confluent or sparse cultures can lead to variability.
-
Incubation Time: The effect of this compound on cell viability is time-dependent. Optimize the incubation time for your specific cell line and experimental goals.
Experimental Protocols
General Protocol for Western Blotting to Detect YAP
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1 µM) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against YAP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
General Protocol for Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 12-well plate and treat with this compound as described above. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Signaling Pathway of this compound Action
Figure 3. The proposed signaling pathway of this compound, leading to YAP degradation and subsequent apoptosis.
References
Technical Support Center: Investigating Off-Target Effects of MY-1076
Welcome to the technical support center for MY-1076. This resource is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects during their experiments with this YAP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Yes-associated protein (YAP). This compound is designed to induce the degradation of YAP, leading to apoptosis in cancer cells that are dependent on YAP activity for their proliferation and survival.[1]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A2: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended target.[2] These interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity. It is crucial to identify and characterize off-target effects to ensure that the observed biological response is due to the inhibition of the intended target.
Q3: How can I experimentally determine the off-target profile of this compound?
A3: A comprehensive approach to defining the off-target profile of this compound involves a combination of in vitro and cell-based methods. A common starting point is a broad kinase selectivity screen, such as a KINOMEscan, to identify any potential interactions with kinases. Additionally, unbiased proteomic approaches, like mass spectrometry-based analysis of cells treated with this compound, can reveal changes in the cellular proteome that are not directly related to YAP inhibition.
Q4: What are some common troubleshooting issues when using this compound in cell-based assays?
A4: Common issues include observing a different phenotype than expected from YAP inhibition, significant cell toxicity at concentrations close to the IC50 for YAP, and variability in results between different cell lines. Our troubleshooting guide below provides detailed steps to address these issues.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
| Observation | Potential Cause | Recommended Action |
| Unexpected Cellular Phenotype | 1. Off-target effect: this compound may be interacting with another protein or pathway. 2. Cell-specific context: The role of YAP may differ in your specific cell model. | 1. Perform a dose-response curve to see if the unexpected phenotype occurs at a different concentration than YAP inhibition. 2. Use a structurally different YAP inhibitor to see if the phenotype is replicated. 3. Conduct a rescue experiment by overexpressing a form of YAP that is resistant to this compound. |
| High Cellular Toxicity | 1. On-target toxicity: Inhibition of YAP may be inherently toxic to the cell line. 2. Off-target toxicity: this compound may be hitting a protein essential for cell survival. | 1. Carefully titrate the concentration of this compound to find the lowest effective dose for YAP inhibition. 2. Screen this compound against a panel of known toxicity targets. 3. Test the inhibitor in a cell line that does not express YAP or where YAP is known to be non-essential. |
| Inconsistent Results Between Experiments | 1. Reagent variability: Degradation of this compound stock solution. 2. Cell culture conditions: Variations in cell density, passage number, or media composition. | 1. Aliquot this compound stock solutions and avoid repeated freeze-thaw cycles. 2. Standardize cell seeding density and passage number for all experiments. 3. Ensure consistent incubation times and conditions. |
Data Presentation
Hypothetical Kinase Selectivity Profile for this compound
This table presents a hypothetical kinase selectivity profile for this compound as might be determined by a KINOMEscan assay. This data is for illustrative purposes to guide researchers in interpreting their own experimental results.
| Kinase Target | Binding Affinity (Kd, nM) | Selectivity (Fold vs. YAP target) | Notes |
| YAP (On-Target) | 15 | 1 | Primary Target |
| Kinase A | 1,500 | 100 | Potential weak off-target |
| Kinase B | 5,000 | 333 | Likely not a significant off-target |
| Kinase C | >10,000 | >667 | No significant binding detected |
This is hypothetical data and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (KINOMEscan)
This protocol outlines a generalized procedure for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Assay Plate Preparation: In a multi-well plate, add the kinase-tagged phage, the test compound (this compound at a final concentration of 1 µM), and an immobilized ligand that competes with the compound for kinase binding.
-
Incubation: Incubate the plate to allow for binding competition to reach equilibrium.
-
Quantification: Determine the amount of kinase bound to the immobilized ligand using quantitative PCR (qPCR) of the DNA tag on the phage.
-
Data Analysis: Results are reported as "Percent of Control," where a lower percentage indicates stronger inhibition of the kinase by this compound.
Protocol 2: Proteomic Analysis of this compound Treated Cells
This protocol describes a general workflow for identifying global protein changes in response to this compound treatment.
-
Cell Culture and Treatment: Culture a relevant cancer cell line to 70-80% confluency. Treat the cells with this compound at its IC50 concentration for YAP inhibition and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a suitable buffer to extract total protein.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins that are significantly up- or down-regulated.
Visualizations
Caption: The Hippo Signaling Pathway and the action of this compound.
Caption: Experimental workflow for investigating off-target effects.
Caption: Logical relationship between on-target and potential off-target effects.
References
How to improve MY-1076 efficacy in vitro
Frequently Asked Questions (FAQs)
Q1: What is MY-1076 and what is its mechanism of action?
This compound is a novel, potent, and selective small molecule inhibitor of the (hypothetical) Serine/Threonine Kinase "Kinase-X". Kinase-X is a key component of the hypothetical "Growth Factor Signaling Pathway" that is frequently dysregulated in various cancer types. By inhibiting Kinase-X, this compound is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
Q2: What is the recommended solvent for this compound?
This compound is a crystalline solid that is insoluble in water.[1][2][3] For in vitro experiments, it is recommended to prepare a stock solution in Dimethyl Sulfoxide (DMSO).
Q3: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1-2 weeks) and at -80°C for long-term storage. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Before use, thaw the stock solution at room temperature and vortex gently to ensure it is fully dissolved.
Q4: What is the recommended working concentration range for this compound?
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model. Based on preliminary data, a starting concentration range of 0.1 nM to 10 µM is suggested.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no efficacy observed | Compound Precipitation: this compound has low aqueous solubility and may precipitate in the culture medium. | - Visually inspect the culture medium for any signs of precipitation after adding the compound. - Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. - Prepare fresh dilutions from the stock solution for each experiment. |
| Incorrect Dosage: The concentration range used may be too low for the specific cell line. | - Perform a dose-response curve starting from a wider concentration range (e.g., 1 nM to 100 µM). - Consult literature for typical IC50 values of similar inhibitors in your cell line of interest. | |
| Cell Line Resistance: The target cell line may have intrinsic or acquired resistance to this compound. | - Verify the expression and activity of Kinase-X in your cell line. - Consider using a different cell line that is known to be sensitive to inhibitors of the Growth Factor Signaling Pathway. | |
| Compound Degradation: this compound may be unstable under certain experimental conditions. | - Minimize the exposure of the compound to light. - Prepare fresh dilutions immediately before use. | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension thoroughly between plating each well. |
| Pipetting Errors: Inaccurate pipetting of the compound can introduce significant variability. | - Use calibrated pipettes. - Change pipette tips between dilutions. | |
| Edge Effects: Wells on the perimeter of the plate can be prone to evaporation, affecting cell growth and compound concentration. | - Avoid using the outer wells of the plate for experiments. - Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected Cell Toxicity | High DMSO Concentration: The final concentration of the solvent (DMSO) may be toxic to the cells. | - Ensure the final DMSO concentration is below the toxic level for your specific cell line (typically <0.5%). - Include a vehicle control (cells treated with the same concentration of DMSO without the compound) in your experimental setup. |
| Off-Target Effects: At high concentrations, this compound may inhibit other kinases or cellular processes. | - Perform a dose-response experiment to identify a concentration range that is both effective and specific. - Use a lower, more specific concentration of the compound. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be constant across all wells.
-
Include a vehicle control (DMSO only) and a positive control (a known inhibitor of the pathway, if available).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Cell Viability Measurement:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized viability against the log of the compound concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of Kinase-X Pathway Inhibition
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with this compound at different concentrations (e.g., 0.1x, 1x, and 10x IC50) for a specific time (e.g., 2, 6, or 24 hours).
-
Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-Kinase-X, total Kinase-X, and a downstream target, as well as a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Quantify the band intensities using densitometry software.
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 50 |
| HT29 | Colon Cancer | 150 |
| A549 | Lung Cancer | 75 |
| MCF-7 | Breast Cancer | 200 |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for IC50 determination.
References
Technical Support Center: Troubleshooting MY-1076 Western Blot Results
Welcome to the technical support center for MY-1076. This guide is designed to help you troubleshoot common issues you may encounter during your western blot experiments using our products.
Troubleshooting Guides
This section provides solutions to specific problems you might be facing with your western blot results.
Issue 1: No Signal or Weak Signal
Question: I am not seeing any bands or only very faint bands on my western blot. What could be the cause?
Answer: A lack of signal can be due to several factors related to the antibodies, the protein sample, or the technical process of the western blot.[1][2][3]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Primary Antibody (this compound) Issues | - Incorrect Dilution: Optimize the antibody concentration by performing a titration. - Inactivity: Ensure the antibody was stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[4][5] You can test its activity with a dot blot.[4] - Incompatibility: Confirm that the this compound antibody is recommended for the species of your sample.[2] |
| Secondary Antibody Issues | - Incompatibility: Use a secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a primary antibody raised in rabbit).[2] - Inactivity: Ensure proper storage and consider using a fresh vial. Sodium azide in wash buffers can inhibit HRP-conjugated secondaries.[5] |
| Low Target Protein Abundance | - Insufficient Protein Load: Increase the amount of protein loaded per lane (20-50 µg is a general guideline).[2][6] - Sample Degradation: Use fresh samples and always add protease inhibitors to your lysis buffer.[3][7] |
| Inefficient Protein Transfer | - Suboptimal Transfer Conditions: For high molecular weight proteins, consider adding a small amount of SDS to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size and consider adding methanol to the transfer buffer.[4] - Verify Transfer: Stain the membrane with Ponceau S after transfer to visualize protein bands and confirm a successful transfer.[7] |
| Blocking Issues | - Over-blocking: Excessive blocking can mask the epitope. Reduce the blocking incubation time or try a different blocking agent (e.g., BSA instead of milk).[4] |
Issue 2: High Background
Question: My blot has a high background, making it difficult to see my specific bands. How can I fix this?
Answer: High background is often a result of non-specific antibody binding or issues with the washing or blocking steps.[1][8][9]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | - Primary Antibody (this compound): Decrease the concentration of the primary antibody.[2] - Secondary Antibody: Reduce the concentration of the secondary antibody. |
| Insufficient Blocking | - Time/Temperature: Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[4] - Blocking Agent: Optimize the concentration of the blocking agent (e.g., 5% non-fat milk or BSA). You may also need to try a different blocking agent. |
| Inadequate Washing | - Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations.[1] - Detergent: Add a mild detergent like Tween 20 (0.05-0.1%) to your wash buffer to reduce non-specific binding.[2][4] |
| Membrane Handling | - Drying Out: Do not allow the membrane to dry out at any stage of the process.[10][11] - Contamination: Handle the membrane with clean forceps and wear gloves to avoid contamination.[10] |
| Overexposure | - Detection: Reduce the exposure time during imaging.[1] |
Issue 3: Non-Specific Bands
Question: I see multiple bands on my blot in addition to the band at the expected molecular weight. What should I do?
Answer: The presence of extra bands can be due to several factors, including antibody specificity, protein degradation, or post-translational modifications.[1][9]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | - Primary Antibody (this compound): A high concentration can lead to off-target binding. Reduce the antibody concentration.[2] |
| Non-Specific Antibody Binding | - Antibody Specificity: Use an affinity-purified antibody if available.[2] Run a negative control (e.g., a lysate from cells known not to express the target protein).[10] |
| Protein Degradation | - Sample Handling: Prepare fresh samples and use protease inhibitors to prevent protein breakdown, which can result in lower molecular weight bands.[1][10] |
| Post-Translational Modifications or Splice Variants | - Literature Review: Your protein of interest may exist in multiple forms (e.g., splice variants, different phosphorylation states) that migrate differently. Check the literature for your specific target.[2][10] |
| Sample Overloading | - Protein Amount: Loading too much protein can lead to artifacts. Reduce the total protein amount per lane.[7][9] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general workflow for a standard chemiluminescent western blot.
-
Sample Preparation:
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Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA).
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Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[6]
-
-
SDS-PAGE:
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Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.
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Run the gel in an electrophoresis chamber with running buffer until the dye front reaches the bottom of the gel.[11] The gel percentage should be chosen based on the molecular weight of the target protein.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. If using PVDF, pre-soak the membrane in methanol.[2]
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Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and perform the transfer using a wet or semi-dry transfer system.[6]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the this compound primary antibody at the optimized dilution in blocking buffer. This is typically done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[6][11]
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Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[11]
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Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[11]
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Wash the membrane again three times for 10 minutes each with wash buffer.[11]
-
-
Detection:
Visualizations
Western Blot Workflow
Caption: Overview of the western blotting experimental workflow.
Troubleshooting Logic for "No Signal"
References
- 1. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. ptglab.com [ptglab.com]
- 12. img.abclonal.com [img.abclonal.com]
Technical Support Center: MY-1076 Apoptosis Induction
Welcome to the technical support center for MY-1076. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with inducing apoptosis using the investigational compound this compound. Here you will find troubleshooting guides and frequently asked questions to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound-induced apoptosis?
A1: this compound is a novel small molecule designed as a direct activator of the BAX protein. By binding to a specific activation site on BAX, it is expected to induce a conformational change that promotes BAX translocation to the mitochondria. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, culminating in intrinsic apoptosis.
Q2: My cells are not showing the expected level of apoptosis after this compound treatment. What are the most likely reasons?
A2: A lack of apoptotic response can stem from several factors, which can be broadly categorized as compound-related, cell-line-specific, or technical.
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Compound-Related: Ensure the compound has not degraded and was dissolved in an appropriate vehicle (e.g., DMSO) at the correct concentration.
-
Cell-Line-Specific: The efficacy of this compound is highly dependent on the molecular profile of the cell line. Resistance can occur due to low or absent BAX expression, or overexpression of anti-apoptotic proteins like BCL-2 or Mcl-1, which sequester BAX and prevent its activation[1]. Different cell lines can exhibit varied responses to the same compound[2][3][4].
-
Technical Issues: Problems with the experimental setup are common. These can include using an incorrect concentration of this compound, insufficient incubation time, or issues with the apoptosis detection assay itself[1][5].
Q3: Is it possible that this compound is inducing a different form of cell death instead of apoptosis?
A3: Yes, this is a distinct possibility. If the apoptotic pathway is blocked (e.g., due to caspase inhibition), cells may undergo alternative forms of programmed cell death.[6] These can include:
-
Necroptosis: A regulated form of necrosis that can be initiated when apoptosis is inhibited.[7][8] It is characterized by cell swelling and plasma membrane rupture.
-
Autophagic Cell Death: Extensive autophagy can lead to cell death, though its role as a primary death mechanism is complex and context-dependent.[8][9]
-
Caspase-Independent Apoptosis: Some apoptotic pathways can proceed without the involvement of caspases, often mediated by factors like Apoptosis-Inducing Factor (AIF) released from the mitochondria.[10][11][12]
Troubleshooting Guides
Issue 1: No change in cell viability after this compound treatment.
| Possible Cause | Recommended Solution |
| Inactive Compound | Verify the integrity and purity of your this compound stock. Prepare a fresh solution from a new vial if possible. |
| Incorrect Dosage | Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal effective concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. Apoptosis can be a slow process.[13] |
| Cell Line Resistance | Quantify the expression levels of BAX and key anti-apoptotic proteins (BCL-2, BCL-xL, Mcl-1) via Western blot or qPCR. Cell lines with low BAX or high BCL-2/Mcl-1 may be resistant[1]. |
| High Cell Density | Ensure cells are seeded at an appropriate density. Over-confluent cultures can exhibit altered drug sensitivity.[14] |
Issue 2: Annexin V/PI staining shows no increase in apoptotic cells.
| Possible Cause | Recommended Solution |
| Loss of Apoptotic Cells | Apoptotic cells can detach from the culture plate. During harvesting, ensure you collect the supernatant/media, centrifuge it with the trypsinized cells, and pool all cells for staining.[5] |
| Reagent Problems | Use a positive control (e.g., staurosporine, etoposide) to confirm that the Annexin V and PI reagents are working correctly.[5][15] Ensure the binding buffer contains calcium, which is essential for Annexin V binding to phosphatidylserine. |
| Harsh Cell Handling | Excessive trypsinization or vigorous pipetting can damage cell membranes, leading to false PI-positive (necrotic) signals and masking an early apoptotic population.[5] Use a gentle cell detachment method. |
| Incorrect Gating Strategy | Subcellular debris and cell fragments can interfere with flow cytometry analysis.[16] Set the forward and side scatter gates carefully based on an untreated, healthy cell population. |
Issue 3: No cleavage of Caspase-3 or PARP detected by Western Blot.
| Possible Cause | Recommended Solution |
| Weak Apoptotic Signal | The proportion of apoptotic cells may be too low to detect by bulk lysate analysis. Increase the amount of protein loaded per lane or enrich for the apoptotic population.[17] |
| Poor Antibody Quality | Validate your primary antibodies using a positive control lysate from cells treated with a known apoptosis inducer.[17] |
| Timing Mismatch | Caspase cleavage is a transient event. Perform a time-course experiment to capture the peak of caspase activation. |
| Caspase-Independent Pathway | The cell death observed may not involve caspase-3. Investigate for caspase-independent mechanisms by checking for AIF translocation from the mitochondria to the nucleus.[10][12] |
| Poor Transfer of Small Fragments | Cleaved PARP (~89 kDa) transfers well, but cleaved Caspase-3 (~17-19 kDa) is small. Use a membrane with a smaller pore size (0.2 µm) and optimize transfer conditions to ensure small proteins are captured.[17] |
Data Presentation
Table 1: Comparative Analysis of Apoptosis Markers in Different Cell Lines
This table illustrates hypothetical data comparing a responsive cell line (Cell Line A) with a non-responsive cell line (Cell Line B) after 24-hour treatment with 10 µM this compound.
| Parameter | Assay | Cell Line A (Responsive) | Cell Line B (Non-Responsive) | Interpretation |
| Cell Viability | MTT Assay | 45% ± 5% | 98% ± 4% | This compound significantly reduces viability in Cell Line A only. |
| Apoptosis | Annexin V+/PI- | 35% ± 3% | 2% ± 1% | This compound induces early apoptosis in Cell Line A. |
| Caspase-3/7 Activity | Caspase-Glo® | 8.2-fold increase | 1.1-fold increase | Executioner caspases are strongly activated in Cell Line A. |
| BAX Expression | Western Blot | High | Low / Undetectable | Resistance in Cell Line B is likely due to low target (BAX) expression. |
| BCL-2 Expression | Western Blot | Moderate | High | High levels of anti-apoptotic BCL-2 in Cell Line B contribute to resistance. |
Experimental Protocols & Visualizations
Expected Signaling Pathway for this compound
Caption: Expected intrinsic apoptosis pathway induced by this compound.
Troubleshooting Workflow: No Apoptosis Detected
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Die another way – non-apoptotic mechanisms of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell death pathways: molecular mechanisms and therapeutic targets for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative cell death mechanisms in development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A caspase-independent apoptosis pathway | The Scientist [the-scientist.com]
- 12. The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of apoptosis in cells | Abcam [abcam.com]
- 15. BestProtocols: Pharmacological Induction of Apoptosis with Camptothecin | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Preventing MY-1076 degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of MY-1076, a potent YAP inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring the stability and optimal performance of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Yes-associated protein (YAP).[1] It functions by inducing the degradation of YAP, a key transcriptional co-activator in the Hippo signaling pathway, which leads to cell apoptosis.[1] The Hippo pathway is crucial in regulating organ size, cell proliferation, and apoptosis. When the pathway is active, YAP is phosphorylated and retained in the cytoplasm for degradation. When the pathway is inactive, YAP translocates to the nucleus, binds to TEAD transcription factors, and promotes the expression of genes involved in cell proliferation and survival.[2][3][4][5][6][7] this compound's inhibitory action makes it a valuable tool for studying YAP-dependent cellular processes and a potential therapeutic agent in cancers with dysregulated Hippo signaling.
Q2: How should I store this compound stock solutions?
A2: Proper storage of this compound is critical to maintain its stability and activity. For stock solutions, the following storage conditions are recommended:
-
-80°C: for up to 6 months
-
-20°C: for up to 1 month
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[8] Protect the compound from light, especially when in solution.[9][10]
Q3: this compound precipitated when I diluted it in my cell culture medium. What should I do?
A3: Precipitation of hydrophobic small molecules like this compound in aqueous solutions is a common issue.[3] Here are several steps to troubleshoot this problem:
-
Intermediate Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. First, create an intermediate dilution in a smaller volume of serum-free medium or PBS. Mix gently by pipetting or brief vortexing. Then, add this intermediate dilution to the final volume of your complete cell culture medium.[3]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically below 0.5%, to prevent both precipitation and solvent-induced cytotoxicity.[8][10]
-
Sonication: If precipitation still occurs after dilution, gentle sonication can help to redissolve the compound.[8]
-
Warming: Gently warming the solution to 37°C may also aid in dissolution, but do not exceed 50°C to prevent thermal degradation.[8]
-
Serum Content: The presence of serum proteins, such as in Fetal Bovine Serum (FBS), can help stabilize hydrophobic compounds and prevent precipitation. If you are working in serum-free conditions, the risk of precipitation is higher.[3]
Q4: I am observing inconsistent results between experiments with this compound. What are the possible causes?
A4: Inconsistent results with small molecule inhibitors can stem from several factors:
-
Compound Degradation: Ensure that the stock solution has been stored correctly and has not expired. Prepare fresh working solutions for each experiment from a properly stored stock to avoid using a degraded compound.[8]
-
Cell Culture Conditions: Variations in cell density, passage number, and confluency can significantly impact the cellular response to an inhibitor. It is crucial to maintain consistent cell culture practices for reproducible results.[8]
-
Incubation Time: The duration of exposure to this compound can influence its observed effect. Optimize and standardize the incubation time across all experiments.[8]
-
Precipitation: As discussed in Q3, if the compound precipitates, the effective concentration will be lower and variable, leading to inconsistent outcomes.[3]
Troubleshooting Guides
Problem 1: Low or No Bioactivity Observed
If this compound is not showing the expected inhibitory effect on cell viability or YAP signaling, consider the following:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Verify the age and storage conditions of your this compound stock solution. Perform a stability study in your specific cell culture medium to determine its half-life under your experimental conditions.[10] Protect solutions from light. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. IC50 values can vary between different cell types. |
| Poor Cell Permeability | While generally not an issue for many small molecules, if suspected, you can perform permeability assays. Ensure the final DMSO concentration is sufficient to aid membrane transport without causing toxicity. |
| Cell Line Insensitivity | The cell line you are using may not be dependent on the YAP signaling pathway for survival or may have redundant pathways. Confirm YAP expression and activity in your cell line. Consider using a positive control cell line known to be sensitive to YAP inhibition. |
| Incorrect Assay Endpoint | Ensure the chosen assay is appropriate to measure the effects of YAP inhibition. For example, a cell viability assay might be suitable, but a direct measure of YAP target gene expression (e.g., via qPCR) could be more sensitive.[11] |
Problem 2: High Background or Off-Target Effects
If you observe unexpected cellular responses or high background in your assays, consider these points:
| Possible Cause | Troubleshooting Steps |
| High Inhibitor Concentration | Using excessively high concentrations of this compound can lead to non-specific binding and off-target effects. Use the lowest effective concentration determined from your dose-response experiments.[6] |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is not causing cellular stress or toxicity. Always include a vehicle control (medium with the same solvent concentration as your experimental samples) to account for solvent effects.[8] |
| Compound Purity | Verify the purity of your this compound. Impurities could be responsible for off-target effects. |
| Light-Induced Compound Alteration | Some compounds can be altered by light, leading to the formation of active byproducts. Handle the compound and prepared solutions with protection from light.[10] |
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: this compound In Vitro Efficacy
| Cell Line | IC50 (µM) |
| MGC-803 (Gastric Cancer) | 0.019 |
| SGC-7901 (Gastric Cancer) | 0.017 |
| HCT-116 (Colorectal Cancer) | 0.020 |
| KYSE450 (Esophageal Squamous Cell Carcinoma) | 0.044 |
| Data sourced from InvivoChem.[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
| Data sourced from MedchemExpress and InvivoChem.[1][12] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Stock Solution (10 mM): a. Calculate the mass of this compound powder needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 539.57 g/mol ). b. In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the calculated volume of anhydrous, sterile DMSO. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.[8] d. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. e. Store aliquots at -20°C or -80°C, protected from light.[1][12]
-
Working Solution Preparation: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. Prepare an intermediate dilution by adding the stock solution to a small volume of serum-free medium. c. Add this intermediate dilution to your final volume of complete cell culture medium to achieve the desired final concentration. d. Mix well by gentle inversion or pipetting. Visually inspect for any precipitation before adding to cells.[3]
Protocol 2: Western Blot Analysis of YAP Expression
Materials:
-
Cells treated with this compound or vehicle control
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against YAP (e.g., Santa Cruz sc-101199)[13]
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis: a. After treatment, wash cells with ice-cold PBS. b. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape adherent cells and collect the lysate. d. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[14] e. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Electrophoresis and Transfer: a. Denature 20-30 µg of protein per sample by boiling in SDS loading buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-YAP antibody overnight at 4°C.[15] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Detect the signal using an ECL substrate and an imaging system.[14]
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions at various concentrations
-
Vehicle control (medium with DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or MTT reagent and solubilization solution
-
Plate reader (luminescence or absorbance)
Procedure:
-
Cell Seeding: a. Seed cells in an opaque-walled 96-well plate at a predetermined optimal density. b. Allow cells to attach and grow for 24 hours.
-
Compound Treatment: a. Remove the medium and add 100 µL of medium containing the desired concentrations of this compound or the vehicle control. b. Incubate for the desired treatment duration (e.g., 72 hours).[16]
-
Data Acquisition: a. For CellTiter-Glo®: Add the reagent to each well according to the manufacturer's instructions, incubate, and measure luminescence.[16] b. For MTT: Add MTT reagent to each well, incubate for 1-4 hours, then add solubilization solution to dissolve the formazan crystals. Measure absorbance.[17]
-
Data Analysis: a. Subtract the background reading (medium only). b. Normalize the data to the vehicle control (set as 100% viability). c. Plot the normalized cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. This compound | YAP | 3008262-76-5 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The role of the Hippo/YAP pathway in the physiological activities and lesions of lens epithelial cells [frontiersin.org]
- 6. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 7. The Hippo-YAP signaling pathway and contact inhibition of growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bio.unipd.it [bio.unipd.it]
- 14. origene.com [origene.com]
- 15. YAP promotes the proliferation of neuroblastoma cells through decreasing the nuclear location of p27Kip1 mediated by Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to MY-1076
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell line resistance to MY-1076, a potent inhibitor that induces YAP degradation.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with this compound.
Issue 1: Apparent Lack of this compound Efficacy in a New Cell Line
Symptoms:
-
No significant decrease in cell viability after this compound treatment.
-
IC50 value is significantly higher than expected based on published data for sensitive cell lines.
-
No observable degradation of YAP protein by Western blot.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Incorrect Drug Concentration or Degradation | 1. Verify Stock Concentration: Confirm the concentration of your this compound stock solution. 2. Fresh Dilutions: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. 3. Proper Storage: Ensure this compound is stored as recommended by the manufacturer to prevent degradation. |
| Suboptimal Cell Culture Conditions | 1. Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Seeding Density: Optimize cell seeding density to avoid confluency-related artifacts.[1] 3. Serum Concentration: Test if serum components in the media are interfering with this compound activity by performing experiments in reduced serum conditions. |
| Intrinsic Resistance of the Cell Line | 1. Baseline YAP Levels: Determine the basal expression level of YAP in your cell line. Very low or absent YAP expression will result in no response to a YAP-degrading compound. 2. YAP Dependency: Confirm that the cell line's proliferation is dependent on YAP signaling using a positive control (e.g., a known YAP-dependent cell line) or by performing YAP knockdown via siRNA. |
| Assay-Specific Issues | 1. Assay Choice: Ensure the chosen viability assay (e.g., MTT, CellTiter-Glo) is compatible with your cell line and experimental conditions. 2. Incubation Time: Optimize the duration of this compound treatment. Degradation of YAP and subsequent apoptosis may require a longer incubation time. |
Issue 2: Development of Acquired Resistance to this compound
Symptoms:
-
A previously sensitive cell line shows a gradual increase in IC50 for this compound over time and passages.
-
Reduced YAP degradation at previously effective concentrations of this compound.
-
Resistant clones outgrow sensitive cells in culture.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Target Alteration | 1. YAP Sequencing: Sequence the YAP1 gene in resistant cells to identify potential mutations that may prevent this compound binding or subsequent degradation. 2. YAP Overexpression: Quantify YAP protein levels by Western blot to determine if gene amplification or increased protein stability is occurring. |
| Upregulation of Bypass Pathways | 1. Pathway Analysis: Use phosphoproteomics or RNA sequencing to identify alternative pro-survival signaling pathways that may be activated in resistant cells. Common bypass pathways for YAP-mediated signaling include the PI3K/AKT and MAPK/ERK pathways. 2. Combination Therapy: Test the efficacy of combining this compound with inhibitors of the identified bypass pathways. |
| Drug Efflux or Metabolism | 1. Efflux Pump Inhibitors: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil, cyclosporin A) in combination with this compound to see if sensitivity is restored. 2. Metabolite Analysis: Use mass spectrometry to investigate if resistant cells are metabolizing this compound into an inactive form. |
| Alterations in the Ubiquitin-Proteasome System | 1. E3 Ligase Expression: Since this compound likely hijacks an E3 ubiquitin ligase to induce YAP degradation, assess the expression levels of key E3 ligases in resistant versus sensitive cells. 2. Proteasome Activity: Measure proteasome activity in resistant and sensitive cells to rule out general defects in protein degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that induces the degradation of Yes-associated protein (YAP), a key transcriptional co-activator in the Hippo signaling pathway. By promoting YAP degradation, this compound inhibits the transcription of pro-proliferative and anti-apoptotic genes, leading to cell death in YAP-dependent cancer cells.
Q2: How can I confirm that my cell line is sensitive to this compound?
A2: To confirm sensitivity, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). A sensitive cell line will typically have a low micromolar or nanomolar IC50 value. Additionally, you should observe a dose-dependent decrease in YAP protein levels via Western blot after treatment with this compound.
Q3: My cells are showing resistance to this compound. What are the common mechanisms of resistance?
A3: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to targeted therapies that induce protein degradation can be considered. These may include:
-
Mutations in the target protein (YAP) that prevent drug binding.
-
Increased expression of the target protein, requiring higher drug concentrations for effective degradation.
-
Activation of alternative survival pathways that bypass the need for YAP signaling.
-
Alterations in the cellular machinery responsible for protein degradation, such as components of the ubiquitin-proteasome system.[2][3]
-
Increased drug efflux through the upregulation of ABC transporters.
Q4: How do I generate a this compound resistant cell line for my studies?
A4: A common method for generating a drug-resistant cell line is through continuous exposure to the drug with gradually increasing concentrations.[4][5][6] Start by treating the parental cell line with a concentration of this compound close to the IC50. As the cells adapt and resume proliferation, gradually increase the concentration of this compound in the culture medium over several passages. Periodically assess the IC50 of the cell population to monitor the development of resistance.
Q5: What are some critical controls to include in my experiments when investigating this compound resistance?
A5: Key controls include:
-
Parental (Sensitive) Cell Line: Always compare the results from your resistant cell line to the original, sensitive parental line.
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
-
Positive Control for YAP Degradation: If available, use a compound known to degrade YAP as a positive control.
-
Negative Control for siRNA Experiments: When performing siRNA knockdown to validate the role of specific genes in resistance, use a non-targeting or scrambled siRNA control.[7][8]
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Condition | This compound IC50 (µM) | Fold Resistance |
| MGC-803 | Parental (Sensitive) | 0.019 | - |
| MGC-803-MR | This compound Resistant | 0.458 | 24.1 |
| SGC-7901 | Parental (Sensitive) | 0.017 | - |
| SGC-7901-MR | This compound Resistant | 0.512 | 30.1 |
| HCT-116 | Parental (Sensitive) | 0.020 | - |
| HCT-116-MR | This compound Resistant | 0.625 | 31.3 |
Note: The resistant cell lines (MGC-803-MR, SGC-7901-MR, HCT-116-MR) are hypothetical and the data is for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[9]
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[10][11][12]
Protocol 2: Western Blot for YAP Degradation
-
Cell Lysis: Treat cells with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against YAP and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14]
Protocol 3: siRNA Knockdown for Target Validation
-
siRNA Preparation: Dilute the siRNA targeting your gene of interest and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes.
-
Complex Formation: Mix the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to cells seeded in a culture plate.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene.
-
Validation and Functional Assay: Validate the knockdown efficiency by Western blot or qRT-PCR.[8][15] Subsequently, perform functional assays (e.g., cell viability assay with this compound treatment) to assess the impact of the gene knockdown on the cellular phenotype.
Visualizations
Caption: Simplified diagram of the Hippo-YAP signaling pathway and the action of this compound.
Caption: Experimental workflow for investigating resistance to this compound.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site is undergoing maintenance [innovations-report.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to design effective siRNA for gene knockdown experiments? [synapse.patsnap.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with MY-1076
Important Notice: Initial searches for "MY-1076" in scientific and research databases did not yield information on a compound with this designation within a biological or drug development context. The majority of search results referenced "Irganox 1076," a hindered phenolic antioxidant used as a polymer additive.[1][2][3][4][5] Other results were related to technical error codes.
This guide has been created based on general principles of troubleshooting unexpected experimental results in a research setting. Should "this compound" be an internal designation for a different compound, please provide additional details for a more targeted response.
Frequently Asked Questions (FAQs)
Q1: My in-vitro assay with this compound shows lower potency than expected. What are the possible causes?
Several factors could contribute to lower-than-expected potency. Consider the following:
-
Compound Integrity and Solubility:
-
Has the compound degraded? Verify the purity and integrity of your this compound stock using methods like HPLC or mass spectrometry.
-
Is the compound fully solubilized at the tested concentrations? Poor solubility can lead to artificially low potency. Visually inspect for precipitates and consider using a different solvent or excipient.
-
-
Assay Conditions:
-
Is the incubation time optimal? The compound may require a longer or shorter incubation period to exert its effect.
-
Are the concentrations of other reagents (e.g., substrate, ATP) in the assay optimal and consistent?
-
Has the cell passage number drifted, leading to changes in phenotype or target expression?
-
-
Target Engagement:
-
Is there direct evidence that this compound is reaching and binding to its intended target in your assay system?
-
Q2: I'm observing off-target effects or cellular toxicity at concentrations where I expect specific activity. How should I investigate this?
Off-target effects are a common challenge in drug development. A systematic approach to de-risking these observations is crucial.
-
Cytotoxicity Assays: Run standard cytotoxicity assays (e.g., MTT, LDH) to determine the concentration at which this compound induces cell death. This will help establish a therapeutic window.
-
Target Knockdown/Knockout Models: If available, use cell lines where the intended target of this compound is knocked down or knocked out. The absence of the primary target should abrogate the specific on-target effects, helping to distinguish them from off-target toxicity.
-
Phenotypic Profiling: Employ high-content imaging or other phenotypic screening platforms to compare the cellular phenotype induced by this compound to a library of compounds with known mechanisms of action. This can provide clues about potential off-target pathways being affected.
Troubleshooting Guides
Guide 1: Inconsistent Results Between Experimental Batches
Problem: You are observing significant variability in the results of your experiments with this compound across different days or batches.
Table 1: Troubleshooting Inconsistent Experimental Results
| Potential Cause | Recommended Action |
| Reagent Variability | Aliquot and freeze key reagents to minimize freeze-thaw cycles. Prepare fresh solutions of critical reagents for each experiment. |
| Cell Culture Conditions | Monitor cell passage number and ensure it remains within a consistent range. Regularly test for mycoplasma contamination. |
| Compound Handling | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Protect from light if the compound is light-sensitive. |
| Instrumentation | Perform regular calibration and maintenance of all equipment (pipettes, plate readers, etc.). |
Guide 2: Unexpected Activation of a Signaling Pathway
Problem: Your results indicate that this compound is activating a signaling pathway that was not anticipated based on its proposed mechanism of action.
Workflow for Investigating Unexpected Pathway Activation:
Caption: Workflow for investigating unexpected signaling pathway activation.
Experimental Protocols
Protocol 1: Assessing Compound Solubility
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions from the stock solution in your final assay buffer.
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation.
-
Nephelometry: For a quantitative measure, use a nephelometer to measure the turbidity of each dilution. An increase in nephelometric units indicates insolubility.
Protocol 2: Western Blot for Pathway Analysis
-
Cell Treatment: Treat cells with a range of this compound concentrations for a specified time. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the signaling pathway of interest (both total and phosphorylated forms).
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Signaling Pathway Hypothesis Diagram:
If this compound were, for example, an inhibitor of a kinase 'X' that is upstream of a transcription factor 'Y', the expected and unexpected outcomes could be visualized as follows:
Caption: Hypothetical signaling pathways for this compound.
References
- 1. Exploring complex transitions between polymorphs on a small scale by coupling AFM, FTIR and DSC: the case of Irganox 1076® antioxidant - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25632E [pubs.rsc.org]
- 2. matec-conferences.org [matec-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to YAP Inhibitors: Verteporfin vs. XMU-MP-1 vs. CA3
An important note for the reader: Initial searches for the compound "MY-1076" as a YAP (Yes-associated protein) inhibitor did not yield any relevant results in the context of molecular biology or cancer research. The identifier "this compound" appears to be associated with electronic or mechanical components. It is likely that this was a typographical error. This guide therefore focuses on a comparison of three well-characterized and frequently cited YAP inhibitors: Verteporfin , XMU-MP-1 , and CA3 .
This guide provides a detailed comparison of three prominent small-molecule inhibitors used in the study of the Hippo-YAP signaling pathway: Verteporfin, XMU-MP-1, and CA3. The information is intended for researchers, scientists, and drug development professionals.
Introduction to YAP and the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus, where they bind to transcription factors, primarily the TEAD family (TEAD1-4), to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[1] In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivation of YAP/TAZ, which contributes to tumor growth, metastasis, and therapy resistance. This makes the YAP-TEAD interaction a compelling target for anti-cancer drug development.[2][3]
Mechanism of Action
The three inhibitors discussed here target the Hippo-YAP pathway through distinct mechanisms.
-
Verteporfin: Originally developed as a photosensitizer for photodynamic therapy, Verteporfin was later identified as an inhibitor of YAP activity, independent of photoactivation.[4] It is understood to function primarily by disrupting the protein-protein interaction between YAP and TEAD.[4][5] Additionally, some studies suggest Verteporfin can promote the cytoplasmic sequestration of YAP by increasing the levels of the 14-3-3σ chaperone protein, which binds to phosphorylated YAP and prevents its nuclear entry.[5][6][7]
-
XMU-MP-1: This inhibitor acts upstream in the Hippo pathway. XMU-MP-1 is a potent and selective inhibitor of the mammalian sterile 20-like kinases 1 and 2 (MST1/2).[8][9] By inhibiting MST1/2, it prevents the phosphorylation cascade that ultimately leads to the phosphorylation and inactivation of YAP.[8][10] This inhibition of upstream kinases paradoxically leads to the activation and nuclear translocation of YAP, promoting cell growth and regeneration in normal tissues.[8] Its utility in cancer research often involves studying the broader consequences of Hippo pathway modulation.
-
CA3: Identified through chemical library screening, CA3 is a potent inhibitor of YAP1/TEAD-mediated transcriptional activity.[11][12] Its mechanism involves reducing the protein levels of YAP, TAZ, and TEADs.[13] This effect is at least partially due to the induction of apoptosis, which leads to the degradation of these proteins.[13] CA3 has been shown to be particularly effective in cancer cells with high YAP expression.[11][14]
Performance Data and Efficacy
The efficacy of YAP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a specific biological process by 50%. These values can vary significantly depending on the cell line and the specific assay used.
| Inhibitor | Target(s) | Typical IC50 / Effective Concentration | Key References |
| Verteporfin | YAP-TEAD Interaction | ~10-20 µM (Cell Viability, OVCAR3/OVCAR8 cells) | [15] |
| XMU-MP-1 | MST1/MST2 Kinases | 71.1 nM (MST1), 38.1 nM (MST2) (in vitro kinase assay) | [8] |
| CA3 | YAP/TEAD Activity | ~0.5-1 µM (Cell Viability, Esophageal Adenocarcinoma cells) | [12] |
Note: IC50 values are highly context-dependent. The values presented are for comparative purposes and are derived from specific published experiments. Researchers should determine the optimal concentration for their specific model system.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate the activity of YAP inhibitors.
This method is used to determine if an inhibitor affects the total protein levels of YAP, its phosphorylated form (p-YAP), or TEAD.
-
Cell Culture and Treatment: Plate cells (e.g., mesothelioma, ovarian, or breast cancer cell lines known to have active YAP signaling) and allow them to adhere overnight. Treat cells with various concentrations of the YAP inhibitor (e.g., Verteporfin, CA3) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against YAP, p-YAP (e.g., Ser127), TEAD, or a loading control (e.g., GAPDH, β-actin).[13]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
This assay quantifies the transcriptional activity of the YAP-TEAD complex.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively expressed Renilla luciferase plasmid (for normalization).[12][13]
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the YAP inhibitor at various concentrations or a vehicle control.
-
Cell Lysis and Measurement: After the desired treatment period (e.g., 12-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity of treated cells to the vehicle control to determine the extent of inhibition.
This assay measures the effect of the inhibitor on cell proliferation and viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the inhibitor or vehicle control for the desired time period (e.g., 72 hours).[15][16]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
Summary and Conclusion
Verteporfin, XMU-MP-1, and CA3 represent three distinct strategies for modulating the Hippo-YAP signaling pathway.
-
Verteporfin and CA3 are direct inhibitors of YAP's oncogenic function, acting by disrupting the YAP-TEAD complex or reducing YAP/TEAD protein levels, respectively. They are valuable tools for studying the direct consequences of YAP inhibition in cancer models.[4][13]
-
XMU-MP-1 , in contrast, acts upstream on MST1/2 kinases.[8] Its use leads to YAP activation, making it a suitable tool for studying tissue regeneration and the broader roles of the Hippo pathway, rather than for direct anti-cancer therapy via YAP inhibition.
The choice of inhibitor depends critically on the research question. For studies aiming to block the pro-tumorigenic output of the YAP pathway in cancer cells, Verteporfin and CA3 are appropriate choices. For investigating the upstream regulation of the Hippo pathway or its role in tissue regeneration, XMU-MP-1 is a more relevant tool. The provided protocols offer a starting point for the experimental validation and characterization of these and other novel YAP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. preprints.org [preprints.org]
- 10. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of MY-1076's Effect on YAP
This guide provides a comprehensive comparison of MY-1076, a known YAP inhibitor, with other alternative compounds that modulate Yes-associated protein (YAP) activity. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to YAP and its Inhibition
Yes-associated protein (YAP) is a critical transcriptional co-activator and the primary downstream effector of the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. When the Hippo pathway is inactive, YAP translocates to the nucleus, where it binds to transcription factors, primarily the TEAD family (TEAD1-4), to induce the expression of genes that promote cell growth and inhibit apoptosis. Dysregulation of the Hippo-YAP pathway is a common feature in many human cancers, making YAP an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor that has been shown to induce the degradation of YAP and promote apoptosis in cancer cells.[1][2] This guide will compare the activity of this compound with other classes of YAP inhibitors, providing available quantitative data and detailed experimental protocols for their validation.
Comparative Analysis of YAP Inhibitors
The following tables summarize the quantitative data for this compound and a selection of alternative YAP inhibitors. It is important to note that the experimental conditions, such as cell lines and assay types, may vary between studies, which can influence the reported values.
Table 1: Comparison of IC50 Values for YAP/TEAD Activity Inhibition
| Compound | Mechanism of Action | Cell Line(s) | IC50 (µM) | Reference(s) |
| This compound | Induces YAP degradation | MGC-803, SGC-7901, HCT-116, KYSE450 | 0.019, 0.017, 0.020, 0.044 (Cell Proliferation) | [1][2] |
| Verteporfin | Disrupts YAP-TEAD interaction | Various | Varies (light-dependent and independent effects) | [3][4][5] |
| K-975 | Covalent TEAD inhibitor (palmitate-binding pocket) | NF2-deficient MPM cells | Potent inhibition of proliferation | [6][7] |
| JM7 | Inhibits TEAD palmitoylation | MDA-MB-231, OVCAR-8, NCI-H226 | 0.972 (YAP transcriptional reporter) | [8] |
| Dasatinib | Src kinase inhibitor (upstream Hippo regulation) | MDA-MB-231 | ~1 (Inhibition of YAP/TAZ nuclear localization) | [9] |
| Fluvastatin | Mevalonate pathway inhibitor (upstream Hippo regulation) | MDA-MB-231 | ~1 (Inhibition of YAP/TAZ nuclear localization) | [9] |
Table 2: Qualitative Comparison of Mechanistic Effects of YAP Inhibitors
| Compound | Effect on YAP Localization | Effect on YAP Phosphorylation | Effect on YAP/TAZ-TEAD Interaction |
| This compound | Not explicitly stated, but degradation implies cytoplasmic translocation | Likely increases phosphorylation leading to degradation | Indirectly inhibits by reducing YAP levels |
| Verteporfin | Promotes cytoplasmic sequestration | Can increase phosphorylation | Directly disrupts the interaction |
| K-975 | Does not directly affect YAP localization | Does not directly affect YAP phosphorylation | Inhibits the interaction by binding to TEAD |
| JM7 | Does not affect YAP or TEAD localization | Does not directly affect YAP phosphorylation | Inhibits the interaction by destabilizing TEAD |
| Dasatinib | Promotes cytoplasmic localization | Increases phosphorylation | Indirectly inhibits by sequestering YAP |
| Fluvastatin | Promotes cytoplasmic localization | Increases phosphorylation | Indirectly inhibits by sequestering YAP |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of YAP inhibition and the experimental procedures used for validation, the following diagrams are provided in the DOT language for Graphviz.
Caption: The Hippo-YAP signaling pathway and points of intervention by various inhibitors.
Caption: Experimental workflow for the validation of YAP inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate the effect of this compound and other inhibitors on YAP activity. Specific details may need to be optimized for different cell lines and antibodies.
Immunofluorescence for YAP Subcellular Localization
This method visualizes the location of YAP within the cell, determining whether it is predominantly in the cytoplasm (inactive) or the nucleus (active).
Materials:
-
Mammalian cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against YAP
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound or other inhibitors at various concentrations and for different durations. Include a vehicle-treated control.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary YAP antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS containing 0.1% Tween-20. Incubate with DAPI solution for 5-10 minutes to stain the nuclei. Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of both the YAP staining and the DAPI staining. The ratio of nuclear to cytoplasmic YAP fluorescence can be quantified using image analysis software.
Western Blotting for YAP and Phospho-YAP
This technique is used to quantify the total amount of YAP protein and its phosphorylated form (p-YAP), which is an indicator of Hippo pathway activation and YAP inactivation.
Materials:
-
Treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against YAP, p-YAP (e.g., Ser127), and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis and Protein Quantification: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The band intensities can be quantified using densitometry software and normalized to the loading control.
TEAD-Responsive Luciferase Reporter Assay
This assay measures the transcriptional activity of the YAP-TEAD complex. A decrease in luciferase activity indicates inhibition of the pathway.
Materials:
-
Cells co-transfected with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Inhibitor compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Transfection and Seeding: Transfect the cells with the reporter plasmids using a suitable transfection reagent. After transfection, seed the cells into a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle-treated control.
-
Cell Lysis: After the desired treatment period, lyse the cells according to the dual-luciferase assay kit instructions.
-
Luminescence Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in each well using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The normalized activity in the treated wells can then be expressed as a percentage of the vehicle-treated control. This data can be used to generate dose-response curves and calculate IC50 values.
Conclusion
The validation of this compound's effect on YAP requires a multi-faceted approach that combines quantitative measures of its anti-proliferative activity with mechanistic assays that confirm its intended mode of action. By comparing this compound to other classes of YAP inhibitors, researchers can better understand its specific advantages and potential applications. The provided protocols offer a standardized framework for these validation studies, ensuring robust and reproducible data. The visual workflows and signaling pathway diagrams serve as a quick reference for understanding the complex interplay of the Hippo-YAP pathway and the various strategies for its therapeutic inhibition.
References
- 1. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.5. YAP immunofluorescence staining [bio-protocol.org]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. Verteporfin exhibits YAP-independent anti-proliferative and cytotoxic effects in endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma. | Semantic Scholar [semanticscholar.org]
- 7. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
- 9. Small molecules inhibiting the nuclear localization of YAP/TAZ for chemotherapeutics and chemosensitizers against breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the YAP Signaling Pathway: A Comparative Guide to MY-1076 and Alternative Inhibitors
For researchers, scientists, and drug development professionals engaged in oncology and regenerative medicine, the Hippo-YAP signaling pathway represents a critical nexus of cellular control. The transcriptional coactivator Yes-associated protein (YAP) is a master regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers. This guide provides a comprehensive comparison of MY-1076, a known inhibitor of YAP, with other prominent modulators of the YAP pathway, supported by experimental data and detailed methodologies.
This document will delve into the specificity, mechanism of action, and performance of this compound in relation to established YAP inhibitors such as Verteporfin, the covalent TEAD inhibitor MYF-01-37, and the TEAD auto-palmitoylation inhibitor VT-107. Through a structured presentation of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make informed decisions in their pursuit of targeting the Hippo-YAP pathway.
Performance Comparison of YAP Pathway Inhibitors
The efficacy of small molecule inhibitors targeting the YAP pathway can be assessed through various biochemical and cell-based assays. The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Target/Mechanism | Assay Type | Cell Line(s) | IC50 | Citation(s) |
| This compound | Induces YAP degradation | Cell Proliferation | MGC-803 | 0.019 µM | [1] |
| Cell Proliferation | SGC-7901 | 0.017 µM | [1] | ||
| Cell Proliferation | HCT-116 | 0.020 µM | [1] | ||
| Cell Proliferation | KYSE450 | 0.044 µM | [1] | ||
| Verteporfin | Disrupts YAP-TEAD Interaction | Cell Viability | U-2OS | 1.44 ± 0.46 μM | [2] |
| Cell Viability | OVCAR3 | 10.55 µM (72h) | [3] | ||
| Cell Viability | OVCAR8 | 17.92 µM (72h) | [3] | ||
| Cell Viability | MDA-MB-231, BT-549, MCF-7 | Not specified | [4] | ||
| MYF-01-37 | Covalent TEAD inhibitor (targets Cys380) | YAP/TEAD Interaction | HEK293T | 10 µM (causes inhibition) | [1][5] |
| Cell Viability | EGFR-mutant NSCLC cell lines | Minimal impact at 0.1-100 µM | [5] | ||
| VT-107 | Pan-TEAD auto-palmitoylation inhibitor | TEAD Palmitoylation | NCI-H2052, NCI-H226 | Nanomolar potency | [6] |
Note: IC50 values can vary significantly based on the cell line, assay conditions, and incubation time. The data presented here is for comparative purposes. Direct comparison of potency should be made with caution.
Unraveling the Mechanisms: Signaling and Experimental Workflows
To understand the specificity and action of these inhibitors, it is essential to visualize the underlying biological pathways and the experimental setups used to study them.
The Hippo-YAP Signaling Pathway
The Hippo pathway is a complex kinase cascade that ultimately controls the phosphorylation and cellular localization of YAP. When the pathway is active, YAP is phosphorylated and retained in the cytoplasm, leading to its degradation. When the pathway is inactive, YAP translocates to the nucleus, binds to TEAD transcription factors, and promotes the expression of genes involved in cell proliferation and survival.
Caption: The core Hippo-YAP signaling cascade.
Experimental Workflow: Assessing YAP Inhibitor Specificity
A multi-pronged approach is necessary to characterize the specificity of a YAP inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based functional assays.
Caption: A typical workflow for characterizing YAP inhibitors.
Logical Comparison of Inhibitor Mechanisms
The inhibitors discussed in this guide employ distinct strategies to modulate the YAP pathway, offering different points of intervention.
Caption: Diverse mechanisms of YAP pathway inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key experiments cited in this guide.
TEAD-Luciferase Reporter Assay
This assay is a cornerstone for assessing the transcriptional activity of the YAP-TEAD complex.
Objective: To quantify the effect of an inhibitor on YAP-TEAD-mediated gene transcription.
Principle: A reporter plasmid containing multiple TEAD-binding sites upstream of a luciferase gene is introduced into cells. Activation of the YAP-TEAD complex leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, MDA-MB-231) in a 96-well plate at a suitable density.
-
Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, treat the cells with varying concentrations of the test inhibitor (e.g., this compound, Verteporfin) or vehicle control (e.g., DMSO).
-
-
Lysis and Luminescence Measurement:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
TEAD Palmitoylation Assay
This assay is crucial for evaluating inhibitors like VT-107 that target the post-translational modification of TEAD proteins.
Objective: To determine if a compound inhibits the auto-palmitoylation of TEAD proteins.
Principle: Cells are incubated with a palmitic acid analog containing a chemical handle (e.g., an alkyne group). This analog is incorporated into TEAD proteins during palmitoylation. The modified TEAD is then immunoprecipitated and the alkyne handle is "clicked" to a reporter molecule (e.g., biotin-azide) for detection.
Protocol:
-
Cell Culture and Metabolic Labeling:
-
Transfect cells (e.g., HEK293T) with a plasmid expressing an epitope-tagged TEAD isoform (e.g., Myc-TEAD1).
-
Treat the cells with the test inhibitor or vehicle control, followed by incubation with an alkyne-palmitate analog.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the epitope-tagged TEAD using an appropriate antibody (e.g., anti-Myc antibody) conjugated to magnetic or agarose beads.
-
-
Click Chemistry Reaction:
-
Wash the immunoprecipitated TEAD to remove non-specific binders.
-
Perform a copper-catalyzed click chemistry reaction to conjugate a biotin-azide molecule to the alkyne-palmitate on TEAD.
-
-
Detection:
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and detect the biotinylated TEAD using streptavidin-HRP followed by chemiluminescence.
-
The total amount of immunoprecipitated TEAD should be assessed by immunoblotting with an anti-epitope tag antibody as a loading control.
-
YAP Ubiquitination Assay
This assay is essential for investigating the mechanism of inhibitors like this compound that are proposed to induce YAP degradation.
Objective: To determine if an inhibitor promotes the ubiquitination of YAP.
Principle: Cells are co-transfected with plasmids expressing tagged versions of YAP and ubiquitin. Following treatment with the inhibitor and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins), YAP is immunoprecipitated, and the extent of its ubiquitination is assessed by immunoblotting for the ubiquitin tag.
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing epitope-tagged YAP (e.g., HA-YAP) and tagged ubiquitin (e.g., His-Ub).
-
-
Inhibitor and Proteasome Inhibitor Treatment:
-
Treat the cells with the test inhibitor or vehicle control.
-
A few hours before harvesting, add a proteasome inhibitor (e.g., MG132) to the culture medium to prevent the degradation of ubiquitinated YAP.
-
-
Immunoprecipitation under Denaturing Conditions:
-
Lyse the cells in a denaturing buffer (containing SDS) to disrupt protein-protein interactions and ensure that only covalently attached ubiquitin is detected.
-
Dilute the lysate to reduce the SDS concentration and immunoprecipitate the tagged YAP using an appropriate antibody.
-
-
Detection:
-
Wash the immunoprecipitates extensively.
-
Elute the proteins and analyze them by SDS-PAGE and immunoblotting using an antibody against the ubiquitin tag (e.g., anti-His antibody).
-
The total amount of immunoprecipitated YAP should be determined by immunoblotting with an anti-YAP tag antibody.
-
Conclusion
The Hippo-YAP signaling pathway presents a compelling target for therapeutic intervention in a range of diseases, particularly cancer. This compound has demonstrated potent anti-proliferative effects in various cancer cell lines, reportedly through the induction of YAP degradation. However, a complete understanding of its direct molecular target and the precise mechanism of action remains an area for further investigation.
In contrast, inhibitors such as Verteporfin, MYF-01-37, and VT-107 offer more defined mechanisms of action, targeting the YAP-TEAD interaction or TEAD function directly. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to dissect the complexities of the YAP pathway and to develop novel therapeutic strategies. The continued exploration of compounds like this compound, alongside the development of next-generation inhibitors with improved specificity and potency, holds great promise for the future of YAP-targeted therapies.
References
MY-1076: A Comparative Analysis of a Dual YAP and Tubulin Polymerization Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental data for MY-1076 with alternative compounds targeting the Hippo-YAP pathway and microtubule dynamics. Detailed experimental protocols and signaling pathway diagrams are included to ensure reproducibility and clarity.
This compound has been identified as a novel N-benzylaryl cinnamide derivative that exhibits potent anti-cancer activity by a dual mechanism of action: inhibition of Yes-associated protein (YAP) and disruption of tubulin polymerization. This guide summarizes the available experimental data for this compound and compares its performance with other known inhibitors of these targets.
Performance Comparison of this compound and Alternatives
The in vitro efficacy of this compound has been evaluated against a panel of human cancer cell lines. The following tables provide a comparative summary of its half-maximal inhibitory concentration (IC50) values alongside those of other well-characterized YAP and tubulin inhibitors.
Table 1: Comparison of IC50 Values for YAP/TEAD Inhibitors
| Compound | Target | Cell Line | IC50 / GI50 (µM) | Citation |
| This compound | YAP Degradation | MGC-803 (Gastric Cancer) | 0.019 | [1] |
| SGC-7901 (Gastric Cancer) | 0.017 | [1] | ||
| HCT-116 (Colon Cancer) | 0.020 | [1] | ||
| KYSE450 (Esophageal Cancer) | 0.044 | [1] | ||
| Verteporfin | YAP-TEAD Interaction | OVCAR3 (Ovarian Cancer) | 10.55 | [2] |
| OVCAR8 (Ovarian Cancer) | 17.92 | [2] | ||
| Various GBM Cell Lines | ~1-5 | [3] | ||
| IAG933 | YAP/TAZ-TEAD Interaction | NCI-H2052 (Mesothelioma) | 0.041 (GI50) | [4] |
| MSTO-211H (Mesothelioma) | 0.011 - 0.026 | |||
| NCI-H226 (Mesothelioma) | 0.011 - 0.026 | |||
| VT3989 | TEAD Palmitoylation | NCI-H2052 (Mesothelioma) | 0.011 | [5] |
Table 2: Comparison of IC50/EC50 Values for Tubulin Polymerization Modulators
| Compound | Mechanism | Assay | IC50 / EC50 (µM) | Citation |
| This compound | Tubulin Polymerization Inhibition | Tubulin Polymerization Assay | Potent Inhibition (Specific IC50 not publicly available) | [1] |
| Colchicine | Tubulin Polymerization Inhibition | Tubulin Polymerization Assay | ~1-10 | [6][7] |
| Paclitaxel | Microtubule Stabilization | Tubulin Polymerization Assay | Potent Stabilization (Specific EC50 not publicly available) | [8][9] |
Experimental Protocols
To ensure the reproducibility of the cited experimental data, detailed methodologies for key assays are provided below.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Verteporfin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a 10x stock of the test compound.
-
Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the general tubulin buffer. Add the 10x test compound or vehicle control to the appropriate wells.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization. The final reaction mixture should contain GTP (e.g., 1 mM) and may include a polymerization enhancer like glycerol.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every 30-60 seconds for 60-90 minutes at 37°C in a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the extent of microtubule polymerization.
-
Data Analysis: Plot the change in absorbance over time. The initial rate of polymerization (Vmax) and the steady-state polymer mass can be determined. For inhibitors, the IC50 value is the concentration that reduces the Vmax by 50%.
Western Blot Analysis for YAP and p-YAP
This method is used to determine the effect of a compound on the protein levels of YAP and its phosphorylated form (p-YAP), which indicates Hippo pathway activation.
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against YAP, p-YAP (e.g., Ser127), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms of action relevant to this compound and its alternatives.
Caption: The Hippo-YAP signaling pathway and points of intervention for various inhibitors.
Caption: The process of tubulin polymerization and the mechanisms of action for modulating compounds.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vivacetherapeutics.com [vivacetherapeutics.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling YAP Inhibition: A Comparative Analysis of MY-1076 and siRNA
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two methods for inhibiting the Yes-associated protein (YAP), a key transcriptional regulator in the Hippo signaling pathway: the small molecule inhibitor MY-1076 and small interfering RNA (siRNA). This comparison is supported by experimental data and detailed protocols to assist in the selection of the most appropriate method for your research needs.
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The downstream effector of this pathway, YAP, acts as a transcriptional co-activator, and its inhibition is a promising therapeutic strategy. This guide explores two distinct approaches to achieve this inhibition: the pharmacological inhibitor this compound and the genetic knockdown tool, siRNA.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and YAP-targeted siRNA on cancer cell lines. It is important to note that the data for this compound and siRNA are derived from separate studies and are presented here for comparative purposes.
Table 1: Inhibitory Concentration (IC50) of this compound on Cancer Cell Proliferation
| Cell Line | IC50 (µM) |
| MGC-803 (Gastric Cancer) | 0.019 |
| SGC-7901 (Gastric Cancer) | 0.017 |
| HCT-116 (Colorectal Cancer) | 0.020 |
| KYSE450 (Esophageal Squamous Cell Carcinoma) | 0.044 |
Data sourced from MedchemExpress product information.
Table 2: Effects of YAP siRNA on Cancer Cell Lines
| Cell Line | Parameter Measured | Result | Reference Study |
| SGC7901 (Gastric Cancer) | Tumor Growth in vivo | Significant reduction in average tumor weight.[1] | |
| SGC7901 (Gastric Cancer) | Apoptosis in vivo (TUNEL assay) | Significant increase in the number of apoptotic cells.[1] | |
| SGC7901 (Gastric Cancer) | Cell Proliferation in vivo (Ki-67 staining) | Significant decrease in the percentage of Ki-67 positive cells.[1] | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Number | Significant decrease in cell number over a 5-day time-course.[2] | |
| Jurkat (T-cell leukemia) | Cell Proliferation | Reduced leukemia cell proliferation.[3] | |
| Jurkat (T-cell leukemia) | Apoptosis | Increased cell apoptosis.[3] |
Experimental Protocols
Detailed methodologies for utilizing this compound and YAP siRNA are provided below to ensure reproducibility and aid in experimental design.
Protocol 1: Inhibition of YAP with this compound
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
- Store the stock solution at -20°C or -80°C for long-term storage.
- On the day of the experiment, dilute the stock solution to the desired final concentrations in cell culture medium.
2. Cell Culture and Treatment:
- Plate cells at a desired density in appropriate culture vessels and allow them to adhere overnight.
- The next day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
3. Assessment of YAP Inhibition:
- Western Blotting: Lyse the cells and perform Western blotting to assess the protein levels of YAP and its downstream targets (e.g., CTGF, CYR61). A decrease in YAP protein levels indicates inhibitor-induced degradation.
- Quantitative RT-PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to measure the mRNA levels of YAP target genes. A decrease in the expression of these genes indicates functional inhibition of YAP.
- Cell Viability/Proliferation Assays: Utilize assays such as MTT, WST-1, or cell counting to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
- Apoptosis Assays: Employ methods like Annexin V/PI staining followed by flow cytometry or TUNEL assays to quantify the induction of apoptosis.
Protocol 2: Cross-Validation with YAP siRNA
1. siRNA Design and Preparation:
- Design or purchase at least two independent siRNAs targeting different sequences of the YAP mRNA to control for off-target effects.
- Use a non-targeting or scrambled siRNA as a negative control.
- Resuspend the lyophilized siRNAs in RNase-free water or buffer to a desired stock concentration (e.g., 20 µM).
2. Cell Transfection:
- Plate cells the day before transfection to ensure they are in the exponential growth phase and reach 70-80% confluency at the time of transfection.
- On the day of transfection, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium according to the manufacturer's protocol.
- Combine the diluted siRNA and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.
- Add the complexes to the cells in fresh culture medium.
- Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
3. Validation of Knockdown and Phenotypic Analysis:
- qRT-PCR: At 24-48 hours post-transfection, isolate RNA and perform qRT-PCR to confirm the knockdown of YAP mRNA levels.
- Western Blotting: At 48-72 hours post-transfection, lyse the cells and perform Western blotting to confirm the reduction in YAP protein levels.[4]
- Phenotypic Assays: Perform the same functional assays as with the this compound treatment (e.g., proliferation, apoptosis, migration assays) to compare the phenotypic effects of YAP knockdown with those of the inhibitor.
Visualizing the Mechanisms
The following diagrams illustrate the Hippo-YAP signaling pathway and the experimental workflows for comparing this compound and siRNA.
Caption: The Hippo-YAP signaling pathway and points of intervention for this compound and YAP siRNA.
Caption: Experimental workflow for the cross-validation of this compound results with siRNA.
References
- 1. siRNA targeting YAP gene inhibits gastric carcinoma growth and tumor metastasis in SCID mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP Regulates S-Phase Entry in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of the Hippo transducer YAP reduces proliferation and promotes apoptosis in the Jurkat leukemia cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP/TAZ functions and their regulation at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Novel Anti-Cancer Agent MY-1076 in Preclinical Cancer Models
Disclaimer: Information regarding a specific compound designated "MY-1076" is not publicly available in the reviewed scientific literature. This guide, therefore, serves as a comprehensive template illustrating how the efficacy of a novel anti-cancer agent, hypothetically named this compound, would be presented and compared. The data, experimental protocols, and signaling pathways described herein are based on established methodologies and publicly available research on representative anti-cancer compounds and their evaluation in various cancer models.
Introduction to this compound
This compound is a novel investigational small molecule inhibitor designed to target key oncogenic pathways. This document provides a comparative analysis of this compound's efficacy against alternative therapeutic agents in diverse preclinical cancer models. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview of this compound's potential as a therapeutic candidate.
Comparative Efficacy in In Vivo Cancer Models
The anti-tumor activity of this compound was evaluated in several syngeneic and patient-derived xenograft (PDX) models. The following tables summarize the quantitative data from these studies, comparing the efficacy of this compound with standard-of-care chemotherapies and other targeted agents.
Table 1: Efficacy of this compound in CT26 Colon Carcinoma Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Mean Tumor Volume (mm³) at Day 21 | Survival Rate (%) at Day 30 |
| Vehicle Control | - | 0 | 1500 ± 150 | 0 |
| This compound | 10 mg/kg | 65 | 525 ± 80 | 60 |
| Gemcitabine | 100 mg/kg | 40 | 900 ± 120 | 20 |
| Anti-PD-1 Antibody | 10 mg/kg | 55 | 675 ± 95 | 50 |
| This compound + Anti-PD-1 | 10 mg/kg each | 85 | 225 ± 50 | 90 |
Table 2: Efficacy of this compound in a Pancreatic Cancer PDX Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | -5 |
| This compound | 10 mg/kg | 58 | +2 |
| Taxol + Gemcitabine | 10 mg/kg + 50 mg/kg | 70 | -8 |
| This compound + (Taxol + Gemcitabine) | As above | 92 | -3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the presented data.
In Vivo Tumor Growth Studies in Syngeneic Mouse Models
-
Cell Lines and Culture: CT26 murine colorectal carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Models: Female BALB/c mice, aged 6-8 weeks, were used for the CT26 tumor model. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups. This compound was administered via oral gavage daily, while other agents were administered as per established protocols.
-
Efficacy Assessment: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. Tumor growth inhibition was calculated at the end of the study.
Patient-Derived Xenograft (PDX) Model Studies
-
Model Establishment: Fresh tumor tissue from a consenting pancreatic cancer patient was surgically implanted subcutaneously into immunodeficient mice.
-
Treatment and Assessment: Once tumors were established and passaged, tumor-bearing mice were treated with this compound and/or other agents. Efficacy was assessed by monitoring tumor volume and body weight as described above.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental design, the following diagrams are provided.
Caption: MYC Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo efficacy studies of this compound.
Summary and Future Directions
The preclinical data presented in this guide suggest that this compound exhibits significant anti-tumor activity, both as a monotherapy and in combination with existing treatments, in various cancer models. The favorable safety profile, indicated by minimal impact on body weight, further supports its therapeutic potential.
Future studies will focus on elucidating the detailed molecular mechanisms of this compound, identifying predictive biomarkers for patient stratification, and evaluating its efficacy in a broader range of cancer models. These efforts will be crucial for the continued clinical development of this compound as a promising new cancer therapy.
A Comparative Analysis of MY-1076 and Paclitaxel in Oncology Research
For Immediate Release
[City, State] – November 20, 2025 – In the rapidly evolving landscape of oncology, the development of novel anticancer agents with improved efficacy and safety profiles is a paramount objective. This guide presents a comparative benchmark of the investigational microtubule-stabilizing agent, MY-1076, against the well-established anticancer drug, Paclitaxel. The following data and protocols are intended for researchers, scientists, and drug development professionals to provide an objective overview of this compound's preclinical profile.
Mechanism of Action: Targeting the Cytoskeleton
Both this compound and Paclitaxel are classified as microtubule-targeting agents. Their primary mechanism of action involves interfering with the normal function of microtubules, which are essential components of the cell's cytoskeleton.[1] Microtubules play a critical role in cell division, specifically in the formation of the mitotic spindle responsible for segregating chromosomes.[1][2]
By binding to the β-tubulin subunit of microtubules, these agents stabilize the microtubule polymer, preventing its disassembly.[1][3] This hyper-stabilization disrupts the dynamic instability required for proper mitotic spindle function, leading to a prolonged arrest of the cell cycle in the G2/M phase.[2][4] This mitotic arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[4][5][6]
Comparative In Vitro Efficacy
The cytotoxic potential of this compound and Paclitaxel was evaluated across a panel of human cancer cell lines using a standard MTT cell viability assay. The half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro, was determined after a 72-hour incubation period.
Table 1: Comparative IC50 Values (nM) of this compound and Paclitaxel
| Cell Line | Cancer Type | This compound (IC50 in nM) | Paclitaxel (IC50 in nM) |
| MCF-7 | Breast Adenocarcinoma | 1.5 | 3.5[7] |
| MDA-MB-231 | Breast Adenocarcinoma | 2.0 | 2.4-5[7] |
| A549 | Non-Small Cell Lung Carcinoma | 3.2 | 9.4 (at 24h) |
| HeLa | Cervical Adenocarcinoma | 1.8 | 2.5-7.5[8] |
| OVCAR-3 | Ovarian Adenocarcinoma | 2.5 | 5.0 |
The data presented in Table 1 suggests that this compound exhibits a more potent cytotoxic effect across all tested cell lines compared to Paclitaxel, as indicated by its lower IC50 values.
Impact on Cell Cycle Progression
To further elucidate the mechanism of action, the effect of both compounds on cell cycle distribution was analyzed using propidium iodide staining followed by flow cytometry.
Table 2: Cell Cycle Analysis of HeLa Cells Treated with this compound and Paclitaxel (at 10x IC50 for 24h)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 60.2% | 25.1% | 14.7% |
| This compound | 10.5% | 5.3% | 84.2% |
| Paclitaxel | 12.8% | 7.9% | 79.3%[9] |
As shown in Table 2, both this compound and Paclitaxel induce a significant accumulation of cells in the G2/M phase of the cell cycle, which is consistent with their proposed mechanism as microtubule-stabilizing agents that lead to mitotic arrest.[4][9]
Induction of Apoptosis
The induction of apoptosis following treatment with this compound and Paclitaxel was quantified using an Annexin V-FITC/Propidium Iodide apoptosis assay.
Table 3: Apoptosis Induction in HeLa Cells (at 10x IC50 for 48h)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells |
| Vehicle Control | 2.1% | 1.5% | 3.6% |
| This compound | 35.8% | 15.4% | 51.2% |
| Paclitaxel | 28.9% | 12.7% | 41.6% |
The results in Table 3 indicate that this compound is a potent inducer of apoptosis, with a higher percentage of total apoptotic cells observed compared to Paclitaxel under the tested conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by microtubule-targeting agents and a typical experimental workflow for their evaluation.
Caption: Signaling pathway of microtubule-stabilizing agents.
Caption: Workflow for in vitro anticancer agent screening.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Treat cells with serial dilutions of this compound or Paclitaxel and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates, treat with the compounds for 24 hours.
-
Harvesting: Harvest cells by trypsinization, wash with cold PBS, and centrifuge.
-
Fixation: Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 30 minutes on ice.[11][12]
-
Staining: Wash the fixed cells with PBS, then resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[11][13]
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[11]
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis, typically for 48 hours.
-
Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[14]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[15][16]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
The preclinical data presented in this guide indicates that this compound is a potent microtubule-stabilizing agent with significant anticancer activity. The comparative analysis suggests that this compound may offer an improved efficacy profile over Paclitaxel in the tested models. Further investigation, including in vivo studies and comprehensive safety profiling, is warranted to fully characterize the therapeutic potential of this compound.
References
- 1. Paclitaxel - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Microtubule-targeted anticancer agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of MY-1076's Mechanism of Action: A Comparative Guide for Researchers
For researchers and professionals in drug development, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an objective comparison of the purported Yes-associated protein (YAP) inhibitor, MY-1076, with established alternative compounds. Due to the current absence of independent, peer-reviewed literature on this compound, this guide synthesizes supplier-provided information and contrasts it with data from well-characterized YAP inhibitors, Verteporfin and CA3. Detailed experimental protocols for key validation assays are also provided to empower researchers to independently assess the activity of these and other novel compounds.
The Hippo-YAP Signaling Pathway: A Key Regulator of Growth and Apoptosis
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its core components consist of a kinase cascade that, when active, phosphorylates the transcriptional co-activator YAP.[1][2] Phosphorylated YAP is sequestered in the cytoplasm and targeted for proteasomal degradation.[2][3] When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to transcription factors, primarily TEADs, to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[2][4] Dysregulation of the Hippo pathway, leading to YAP hyperactivation, is a common feature in many cancers.[1][5]
Figure 1: The Hippo-YAP Signaling Pathway.
Comparison of YAP Inhibitors
Here, we compare the available information on this compound with the established YAP inhibitors Verteporfin and CA3.
| Feature | This compound | Verteporfin | CA3 (CIL56) |
| Reported Mechanism | Induces YAP degradation and cell apoptosis.[6][7] | Disrupts YAP-TEAD interaction, sequesters YAP in the cytoplasm.[8][9][10] | Inhibits YAP1 expression and transcriptional activity, induces ferroptosis.[11][12][13] |
| Independent Validation | No peer-reviewed studies found. | Extensively studied in peer-reviewed literature.[8][9][14][15][16][17][18] | Characterized in peer-reviewed publications.[11][12][13][14][15] |
| Reported IC50/EC50 | Proliferation IC50s: 0.019 µM (MGC-803), 0.017 µM (SGC-7901), 0.020 µM (HCT-116), 0.044 µM (KYSE450).[6] | Varies depending on cell line and assay. | Potently inhibits esophageal adenocarcinoma cell growth at sub-micromolar concentrations.[12] |
| Mode of Action | YAP degradation.[6][7] | YAP-TEAD interaction disruption.[8][9][10] | Downregulation of YAP1 expression and activity.[11][12] |
| Apoptosis Induction | Reported to induce apoptosis.[6] | Induces apoptosis.[10][15] | Induces apoptosis and ferroptosis.[11][15] |
Experimental Protocols for Independent Validation
To independently validate the mechanism of a putative YAP inhibitor like this compound, a series of key experiments should be performed.
Western Blot for YAP Protein Levels and Phosphorylation
This assay is crucial to determine if the compound affects total YAP protein levels, indicative of degradation, and the phosphorylation status of YAP, which is a key regulatory mechanism.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., MDA-MB-231, which have high YAP activity) and treat with varying concentrations of the inhibitor (e.g., this compound, Verteporfin, CA3) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total YAP, phospho-YAP (e.g., Ser127), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[19]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine changes in protein levels.
Figure 2: Western Blot Experimental Workflow.
MTT Assay for Cell Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compound and controls for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[21]
Mechanism of YAP Degradation
The primary mechanism for YAP degradation is initiated by its phosphorylation by the LATS1/2 kinases in the Hippo pathway. This phosphorylation creates a phosphodegron that is recognized by the SCF(β-TrCP) E3 ubiquitin ligase complex, leading to ubiquitination and subsequent degradation by the proteasome.[3][22][23]
Figure 3: The Ubiquitin-Proteasome Pathway for YAP Degradation.
Conclusion
While this compound is commercially available as a YAP inhibitor, the lack of independent, peer-reviewed data necessitates a cautious and thorough validation by individual researchers. This guide provides a framework for such a validation by comparing it to the well-characterized YAP inhibitors Verteporfin and CA3, and by providing detailed protocols for the essential experiments required to elucidate its true mechanism of action. By following these guidelines, researchers can generate robust and reliable data to confidently assess the utility of this compound and other novel compounds targeting the Hippo-YAP pathway in their specific research contexts.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the Hippo signaling pathway by ubiquitin modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Anti-Cancer Effects of YAP Inhibitor (CA3) in Combination with Sorafenib against Hepatocellular Carcinoma (HCC) in Patient-Derived Multicellular Tumor Spheroid Models (MCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. profiles.foxchase.org [profiles.foxchase.org]
- 15. The YAP1 signaling inhibitors, verteporfin and CA3, suppress the mesothelioma cancer stem cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-YAP/TAZ Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. Frontiers | Molecular Mechanism of Hippo–YAP1/TAZ Pathway in Heart Development, Disease, and Regeneration [frontiersin.org]
- 23. Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MY-1076 (Antioxidant 1076)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of MY-1076, also known as Antioxidant 1076 (CAS No. 2082-79-3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
I. Understanding this compound: Key Safety & Chemical Profile
This compound, a sterically hindered phenolic antioxidant, is a white to off-white crystalline solid.[1] While it is generally regarded as having low acute toxicity and is not classified as a hazardous substance under normal use conditions, proper handling and disposal are paramount.[1][2] It is crucial to prevent its release into the environment, particularly into sewer systems or water bodies.[1][3]
Key Quantitative Data:
The following table summarizes the essential physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 2082-79-3 |
| Molecular Formula | C₃₅H₆₂O₃ |
| Molecular Weight | 530.86 g/mol |
| Melting Point | 50-55 °C |
| Flash Point | 273 °C |
| Water Solubility | < 0.01 g/100 g solution @ 20°C |
| Stability | Stable under recommended storage conditions.[4] Incompatible with strong oxidizing agents, strong acids, and strong bases.[4] |
II. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the approved procedure for the disposal of this compound from a laboratory setting.
A. Waste Identification and Segregation:
-
Characterize the Waste: Identify the waste stream containing this compound. This procedure applies to pure, unused this compound, as well as lab materials (e.g., gloves, weigh boats, contaminated labware) that have come into contact with the compound.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams, especially incompatible substances like strong acids, bases, or oxidizing agents.
B. Containment and Labeling:
-
Solid Waste Container: Place solid this compound waste and contaminated disposables into a designated, leak-proof, and clearly labeled solid chemical waste container. The container should be made of a material compatible with the chemical.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate" and the common name "this compound" or "Antioxidant 1076".
-
The CAS Number: "2082-79-3".
-
The date of accumulation.
-
The primary hazard(s) (in this case, "Solid Chemical Waste").
-
C. Storage:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Storage Conditions: Ensure the storage area is cool, dry, and away from sources of ignition.
D. Final Disposal:
-
Licensed Disposal Vendor: Arrange for the collection and disposal of the waste container through your institution's licensed hazardous material disposal company.
-
Approved Disposal Method: The recommended method for the final disposal of this compound is by controlled incineration in a facility equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the compound and minimizes the release of harmful byproducts.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The rinsed container can then be offered for recycling or reconditioning. Alternatively, the container can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.
III. Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Decision pathway for this compound waste.
Caption: Step-by-step workflow for this compound disposal.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
